Bufalin sulfate
Description
Contextualization of Bufalin (B1668032) Sulfate (B86663) within Bufadienolide Chemistry and Biology
Bufalin sulfate is a specific sulfated derivative of bufalin, a prominent member of the bufadienolide family of compounds. ontosight.airesearchgate.net Chemically, bufadienolides are a class of C-24 polyhydroxy steroids characterized by a six-membered α-pyrone lactone ring attached at the C-17 position of the steroid nucleus. nih.gov These compounds are primarily known as cardiac glycosides and are major bioactive constituents of "Chan'su," a traditional Chinese medicine derived from the dried venom secretions of toads, particularly those from the Bufo genus, such as Bufo bufo gargarizans. ontosight.aiontosight.ai
The fundamental biological activity of bufadienolides, including the parent compound bufalin, stems from their ability to inhibit the Na+/K+-ATPase pump, an enzyme crucial for maintaining electrochemical gradients across cell membranes. nih.govontosight.ai This inhibition leads to an increase in intracellular calcium levels, which accounts for the cardiotonic effects observed with these compounds. ontosight.ai
This compound, specifically bufalin 3-sulfate, is formed by the addition of a sulfate group at the 3-position of the bufalin steroid backbone. ontosight.airesearchgate.net This structural modification, a process known as sulfation or sulfoconjugation, significantly alters the physicochemical properties of the parent molecule. ontosight.ai A primary consequence of sulfation is an increase in water solubility compared to the non-sulfated bufalin. nih.govontosight.ai This change in polarity is significant because sulfation is a major metabolic pathway in humans and animals for steroids and various xenobiotics, often considered a mechanism for detoxification and clearance. nih.govrsc.org The addition of the sulfate moiety can modulate the biological activity, with studies suggesting that sulfated derivatives may exhibit less potency than the parent compounds. rsc.org
Historical Perspective on Bufadienolides and Identified Sulfated Derivatives
The use of toad venom in traditional medicine has been recorded for centuries, particularly in Asia, for treating a variety of ailments including heart failure and inflammation. figshare.com The scientific investigation into its components began in earnest in the 20th century, leading to the isolation and characterization of numerous bufadienolides.
The presence of naturally occurring sulfated bufadienolides in amphibians has been documented in scientific literature for several decades. One of the early reports includes the isolation of bufalin-3-sulfate from the Japanese toad Bufo vulgaris formosus in 1974. drugfuture.com Later studies further expanded the knowledge of these derivatives. In 1994, three sulfated bufadienolides were characterized from the bile of the Cane toad. nih.gov A more recent study in 2010 utilized advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-solid phase extraction-nuclear magnetic resonance (LC-SPE-NMR), to identify five sulfonated bufadienolides from the venom of Bufo melanosticus. nih.govfigshare.com These discoveries underscore that sulfation is a natural metabolic pathway for bufadienolides in these animals. nih.gov In humans, the sulfation of bufadienolides, including bufalin, is primarily catalyzed by the sulfotransferase enzyme SULT2A1, highlighting this as a key metabolic route. researchgate.netrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
54603-10-0 |
|---|---|
Molecular Formula |
C24H34O7S |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C24H34O7S/c1-22-10-7-17(31-32(27,28)29)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)26)15-3-6-21(25)30-14-15/h3,6,14,16-20,26H,4-5,7-13H2,1-2H3,(H,27,28,29)/t16-,17+,18-,19+,20-,22+,23-,24+/m1/s1 |
InChI Key |
DSXQIXUWAMDIKX-BMPKRDENSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)OS(=O)(=O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)OS(=O)(=O)O |
Origin of Product |
United States |
Sources and Biosynthesis of Bufalin Sulfate
Natural Occurrence of Bufadienolides and Their Sulfated Forms
Bufadienolides are a class of C-24 steroid compounds characterized by a six-membered lactone ring at the C-17 position. nih.govatlasofscience.org They are found in various animal and plant species, including those from the Crassulaceae and Ranunculaceae families. atlasofscience.org However, the most abundant and well-documented sources are the skin secretions and venom of toads belonging to the Bufonidae family, particularly species within the Bufo and Rhinella genera. atlasofscience.orgmdpi.com Traditional medicines, such as Chan'Su, are derived from the venom of toads like Bufo bufo gargarizans and Bufo melanostictus, and their primary active components are considered to be bufadienolides. nih.govatlasofscience.orgmdpi.com
In their natural state, bufadienolides exist in two primary forms: free bufadienolides (also known as bufagins) and conjugated bufadienolides (often referred to as bufotoxins). mdpi.com The conjugated forms are characterized by the attachment of a substituent group, often via an ester linkage, to the hydroxyl group at the C-3 position of the steroid skeleton. mdpi.com These conjugates can include amino acids, dicarboxylic acids, or sulfate (B86663) groups. mdpi.com
Sulfated bufadienolides are a recognized subclass of these natural compounds. The addition of a sulfate moiety generally increases the water solubility of the parent compound. xenotech.com While the specific compound "bufalin sulfate" is a representative structure for this class, research often identifies a variety of sulfated bufadienolides within a single source. For instance, studies on the chemical composition of toad venom have successfully isolated and characterized multiple sulfated bufadienolides from different toad species. mdpi.com This indicates that sulfation is a natural modification process occurring in these animals. mdpi.com
| Natural Source (Genus/Species) | Secretion Type | Relevant Compounds Found |
|---|---|---|
| Bufo bufo gargarizans | Venom / Skin Secretion | Free and conjugated bufadienolides (including bufalin (B1668032), cinobufagin) |
| Bufo melanostictus | Venom / Skin Secretion | Free and conjugated bufadienolides |
| Rhinella alata | Skin Secretion | Bufagins and Bufotoxins (conjugated bufadienolides) |
| Various Plant Families (e.g., Crassulaceae) | Not Applicable | Phytobufadienolides |
Enzymatic Sulfation Pathways in Bufadienolide Biosynthesis
The biosynthesis of this compound from its precursor, bufalin, is a metabolic process known as sulfation or sulfonation. This is a Phase II detoxification reaction common in many organisms for metabolizing a wide range of endogenous compounds, such as steroid hormones, and xenobiotics, including drugs and natural products. xenotech.comnih.gov The reaction involves the transfer of a sulfonate group (SO3) from a universal donor molecule to an acceptor substrate. nih.gov
The key components in this enzymatic pathway are:
Sulfotransferase (SULT) Enzymes: This superfamily of enzymes catalyzes the sulfation reaction. nih.gov They are found in the cytoplasm of various tissues, including the liver, which is a primary site of metabolism. atlasofscience.orgxenotech.com Research has demonstrated that bufadienolides can be selectively sulfated by specific isoforms of these enzymes. In particular, the human cytosolic sulfotransferase SULT2A1 has been identified as capable of selectively catalyzing the sulfation of bufadienolides at the C-3 position. researchgate.net
3'-phosphoadenosine-5'-phosphosulfate (PAPS): PAPS serves as the activated sulfate donor for the reaction. xenotech.comnih.gov SULT enzymes facilitate the transfer of the sulfonate group from PAPS to a hydroxyl group on the bufadienolide molecule, such as the 3-OH group of bufalin. nih.govresearchgate.net
| Component | Role in Sulfation Pathway |
|---|---|
| Bufalin | Substrate molecule with a hydroxyl group available for sulfation. |
| Sulfotransferase (SULT) | Enzyme that catalyzes the transfer of the sulfonate group. SULT2A1 is a key isoform for bufadienolides. researchgate.net |
| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | The universal activated sulfate donor molecule. |
| This compound | The final sulfated product of the reaction. |
Pharmacological Activities of Bufalin Sulfate in Preclinical Models
Modulation of Cellular Proliferation and Survival
Bufalin (B1668032) has been shown to inhibit the proliferation of a wide range of cancer cells, including those of the breast, liver, prostate, and pancreas, as well as glioma and neuroblastoma cells. frontiersin.orgresearchgate.netspandidos-publications.com The compound's ability to suppress tumor growth is a key aspect of its anti-cancer activity. amegroups.orgspandidos-publications.com
Inhibition of Cancer Cell Proliferation
Bufalin effectively suppresses the proliferation of various cancer cell lines in a dose- and time-dependent manner. frontiersin.orgmdpi.com For instance, in human lung adenocarcinoma A549 cells, bufalin demonstrated a significant inhibition of cell growth, with IC50 values decreasing over time, indicating a potent and sustained effect. mdpi.com Similarly, in glioma cells (U87MG and LN-229), bufalin treatment led to a dose- and time-dependent decrease in cell viability. nih.gov The anti-proliferative effects of bufalin have also been observed in neuroblastoma cells, where it markedly suppressed cell proliferation in both a dose- and time-dependent fashion. spandidos-publications.com
The mechanisms underlying this inhibition often involve the arrest of the cell cycle at different phases. frontiersin.org For example, in triple-negative breast cancer cell lines, bufalin was found to arrest cells at the G2/M phase. frontiersin.org In pancreatic cancer cells, it induced cell cycle arrest at the S phase. frontiersin.org This disruption of the normal cell cycle progression prevents cancer cells from dividing and multiplying.
Furthermore, bufalin has been shown to downregulate the expression of key proteins involved in cell cycle regulation. Long-term administration of bufalin in murine models of colorectal cancer resulted in attenuated epithelial cell proliferation, which was associated with lower levels of cyclin A, cyclin D1, cyclin E, and cyclin-dependent kinases-2/4, and higher levels of the cell cycle inhibitors p21 and p27. aacrjournals.orgnih.gov
Table 1: Inhibitory Effects of Bufalin on Cancer Cell Proliferation
| Cell Line | Cancer Type | IC50 Value | Duration of Treatment | Reference |
|---|---|---|---|---|
| U87MG | Glioma | 85.3 nM | 24 h | nih.gov |
| U87MG | Glioma | 34.5 nM | 48 h | nih.gov |
| U87MG | Glioma | 16.7 nM | 72 h | nih.gov |
| LN-229 | Glioma | 184.2 nM | 24 h | nih.gov |
| LN-229 | Glioma | 96.1 nM | 48 h | nih.gov |
| LN-229 | Glioma | 32.7 nM | 72 h | nih.gov |
| A549 | Lung Cancer | 56.14 ± 6.72 nmol/L | 48 h | mdpi.com |
| A549 | Lung Cancer | 15.57 ± 4.28 nmol/L | 72 h | mdpi.com |
| A549 | Lung Cancer | 7.39 ± 4.16 nmol/L | 96 h | mdpi.com |
| SK-N-BE(2) | Neuroblastoma | ~90 nM | 72 h | spandidos-publications.com |
| SH-SY5Y | Neuroblastoma | ~30 nM | 72 h | spandidos-publications.com |
| U-87 | Glioma | ~1 μM | 24 h | frontiersin.org |
| U-373 | Glioma | ~1 μM | 24 h | frontiersin.org |
| DU145 | Prostate Cancer | 0.89 µM | Not Specified | researchgate.net |
| PC3 | Prostate Cancer | 1.28 µM | Not Specified | researchgate.net |
| HL-60 | Leukemia | ~12.5 nM | 48 h | researchgate.net |
Induction of Programmed Cell Death Mechanisms
Beyond inhibiting proliferation, bufalin actively promotes the death of cancer cells through various programmed cell death pathways.
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Bufalin has been consistently shown to induce apoptosis in a multitude of cancer cell types. mdpi.comnih.gov This process is often mediated through the mitochondrial (intrinsic) pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins. frontiersin.orgmdpi.com
In glioma cells, bufalin treatment led to the upregulation of pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved caspase-9, while downregulating the anti-apoptotic protein Bcl-2. frontiersin.org It also promoted the release of cytochrome c from the mitochondria, a key step in initiating the apoptotic cascade. frontiersin.orgijbs.com Similar findings were observed in human osteosarcoma cells, where bufalin increased the levels of Bak and decreased the expression of Bcl-2 and Bcl-xL. mdpi.com Furthermore, bufalin can trigger the extrinsic apoptotic pathway, as evidenced by the involvement of Fas, Fas-L, and caspase-8 in U-2 OS human osteosarcoma cells. mdpi.com
Studies on glioma stem-like cells have also demonstrated that bufalin induces apoptosis by upregulating the expression of cleaved caspase 3 and poly(ADP-ribose) polymerase (PARP). nih.gov
In addition to apoptosis, bufalin can induce other forms of programmed cell death, such as necroptosis and pyroptosis. Necroptosis is a form of regulated necrosis that can be triggered when apoptosis is inhibited. In glioma cells, bufalin was found to induce necroptosis when caspase-8, a key apoptosis-initiating enzyme, was functionally lost. nih.gov This process involved the upregulation of tumor necrosis factor (TNF)-α, TNF receptor 1 (TNFR1), and receptor-interacting protein 1 (RIPK1). nih.gov The formation of a necrosome complex, consisting of RIPK1, receptor-interacting protein 3 (RIPK3), and mixed lineage kinase domain-like protein (MLKL), is a hallmark of necroptosis and was observed in bufalin-treated glioma cells. nih.gov
Pyroptosis is a highly inflammatory form of programmed cell death. nih.gov While direct studies on bufalin sulfate (B86663) inducing pyroptosis in cancer models are emerging, research in other contexts, such as acute kidney injury, has shown that bufalin can attenuate pyroptosis by inhibiting the NLRP3 inflammasome. nih.gov The potential for bufalin to modulate pyroptosis in cancer cells is an area of ongoing investigation. researcher.lifefrontiersin.org
Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. pvj.com.pk Its role in cancer is complex, as it can either promote cell survival or contribute to cell death. Bufalin has been shown to induce autophagy in various cancer cells, including those of the colon, stomach, and liver. mdpi.comnih.gov
In glioma cells, bufalin-induced autophagy was evidenced by the formation of acidic vesicular organelles and the upregulation of the autophagy marker LC3-II. frontiersin.orgijbs.com The mechanism often involves the modulation of key signaling pathways. For instance, in gastric cancer cells, bufalin was found to induce autophagy by inhibiting the Akt/mTOR/p70S6K pathway and activating the ERK1/2 pathway. nih.gov Similarly, in glioma cells, bufalin treatment led to the upregulation of AMPK phosphorylation and downregulation of mTOR phosphorylation. frontiersin.org
The interplay between autophagy and apoptosis in response to bufalin is an important area of research. In some cases, inhibiting autophagy has been shown to enhance bufalin-induced apoptosis, suggesting that autophagy may initially act as a survival mechanism. ijbs.com However, in other contexts, bufalin-induced autophagy appears to contribute to cell death. rsc.org
Cellular senescence is a state of irreversible cell cycle arrest. Inducing senescence in cancer cells is another therapeutic strategy. Studies have indicated that bufalin can induce senescence in prostate cancer cells. researchgate.netnih.gov This effect is often linked to the activation of the p53 tumor suppressor pathway. nih.gov The induction of senescence by bufalin represents another mechanism by which it can halt the progression of cancer.
Regulation of Cell Cycle Progression
Bufalin has been observed to modulate cell cycle progression in various cancer cell lines, primarily by inducing cell cycle arrest at the G2/M or G0/G1 phases. This disruption of the normal cell division process is a key mechanism of its anti-proliferative effects.
In human hepatoma cells, bufalin treatment led to a time-dependent increase in the proportion of cells in the G2/M phase, with a corresponding decrease in the G1 and S phases. spandidos-publications.com This G2/M arrest was associated with altered levels of key regulatory proteins. Specifically, the expression of cdc25c, cyclin B1, and cdc2 was observed to be affected. spandidos-publications.com Similarly, in non-small cell lung cancer (NSCLC) cells, bufalin induced G2/M arrest. amegroups.orgnih.gov Studies on gastric cancer cells also demonstrated that bufalin's anti-proliferative activity was due to the induction of G2/M cell cycle arrest, which was linked to the inhibition of cdc2, cdc25, and cyclin B1. bdpsjournal.org In head and neck cancer cells, bufalin has also been shown to arrest the cell cycle at the G2/M phase. mdpi.com
Conversely, in other cancer models, bufalin has been shown to induce arrest at the G0/G1 phase of the cell cycle. researchgate.net In murine models of colorectal cancer, long-term administration of bufalin was associated with attenuated epithelial cell proliferation, indicated by lower levels of cyclin A, cyclin D1, and cyclin E, and higher levels of the cell cycle inhibitors p21 and p27. aacrjournals.org
| Cell Line/Model | Effect on Cell Cycle | Associated Molecular Changes |
| Human Hepatoma Cells (Huh7, Hep3B, HA22T) | G2/M Arrest | Altered levels of cdc25c, cyclin B, cdc2 |
| Non-Small Cell Lung Cancer (NSCLC) Cells | G2/M Arrest | Not specified |
| Gastric Cancer Cells (MGC-803) | G2/M Arrest | Inhibition of cdc2, cdc25, cyclin B1 |
| Head and Neck Cancer Cells | G2/M Arrest | Not specified |
| Colorectal Cancer (murine models) | Attenuated Proliferation | Decreased cyclin A, D1, E; Increased p21, p27 |
Anti-Metastatic and Anti-Invasive Properties
Epithelial-Mesenchymal Transition (EMT) is a critical process by which cancer cells acquire migratory and invasive properties. Bufalin has demonstrated the ability to inhibit EMT in several preclinical cancer models.
In human lung cancer A549 cells, bufalin was found to suppress TGF-β-induced EMT. spandidos-publications.com This was achieved by downregulating the expression of TGF-β receptor I (TβRI) and TGF-β receptor II (TβRII). spandidos-publications.com The inhibition of these receptors prevents the downstream signaling cascades that lead to the morphological and molecular changes associated with EMT, such as the downregulation of E-cadherin and upregulation of vimentin (B1176767) and N-cadherin. spandidos-publications.com
Furthermore, in non-small cell lung cancer, bufalin inhibits EMT by targeting Src signaling. nih.gov In colorectal cancer cells, bufalin treatment led to the downregulation of EMT markers such as N-Cadherin, Slug, and ZEB1, while restoring E-cadherin expression. mdpi.com Similarly, in gastric cancer cells, bufalin was shown to suppress EMT by enhancing E-cadherin expression and repressing vimentin. bdpsjournal.org The mechanism in gastric cancer was linked to the deactivation of the MEK/ERK signaling pathway. bdpsjournal.org
| Cancer Type | Key Findings | Mechanism of Action |
| Lung Cancer (A549 cells) | Suppresses TGF-β-induced EMT | Downregulation of TβRI and TβRII |
| Non-Small Cell Lung Cancer | Inhibits EMT | Targeting Src signaling |
| Colorectal Cancer | Downregulates EMT markers (N-Cadherin, Slug, ZEB1) | Not specified |
| Gastric Cancer (MGC-803 cells) | Suppresses EMT | Deactivation of MEK/ERK signaling pathway |
Bufalin has been shown to effectively suppress the migration and invasion of various cancer cells, which are crucial steps in the metastatic cascade.
In hepatocellular carcinoma (HCC), bufalin has been reported to inhibit invasion and metastasis by targeting the PI3K/AKT/mTOR pathway, which in turn modulates the expression of hypoxia-inducible factor-1α (HIF-1α). nih.gov The inhibition of this pathway leads to a reduction in the invasive capabilities of HCC cells. nih.gov Studies on colorectal cancer cells have demonstrated that bufalin significantly reduces cell migration and invasion. mdpi.com For instance, in HCT116, DLD1, and SW480 cell lines, bufalin treatment resulted in a substantial decrease in the number of migratory and invading cells. mdpi.com
In non-small cell lung cancer, bufalin's inhibitory effect on cell migration and invasion is mediated through the inhibition of the Src signaling pathway. amegroups.orgnih.gov For human lung cancer A549 cells, bufalin efficiently suppresses TGF-β-induced migration. spandidos-publications.com Furthermore, bufalin has been shown to inhibit the migration and invasion of gastric cancer cells. bdpsjournal.org
| Cancer Cell Line | Key Findings on Migration/Invasion | Associated Signaling Pathway |
| Hepatocellular Carcinoma (SMMC7721) | Inhibition of invasion and metastasis | PI3K/AKT/mTOR/HIF-1α |
| Colorectal Cancer (HCT116, DLD1, SW480) | Significant reduction in migration and invasion | Not specified |
| Non-Small Cell Lung Cancer | Inhibition of migration and invasion | Src signaling pathway |
| Lung Cancer (A549) | Suppression of TGF-β-induced migration | Not specified |
| Gastric Cancer (MGC-803) | Suppression of migration and invasion | Not specified |
Anti-Angiogenic Mechanisms
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Bufalin has been found to possess anti-angiogenic properties by targeting various aspects of this process.
One of the key mechanisms by which bufalin inhibits angiogenesis is through the suppression of the STAT3 signaling pathway in vascular endothelial cells. nih.gov This inhibition leads to a decrease in the expression of pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor A (PDGFA). nih.gov In preclinical models of colorectal cancer, bufalin was shown to inhibit tumor microenvironment-mediated angiogenesis by downregulating these genes in human umbilical vein endothelial cells (HUVECs). nih.gov
In vivo studies using a chick chorioallantoic membrane (CAM) assay have confirmed the anti-angiogenic effect of bufalin, showing a dramatic decrease in blood vessel branch point formation. researchgate.net Furthermore, in xenograft models, bufalin has been observed to reduce tumor blood vessels. mdpi.com The combination of bufalin and sorafenib (B1663141) has been shown to effectively inhibit angiogenesis by regulating the AKT/VEGF signaling pathway. researchgate.net
| Model System | Key Anti-Angiogenic Effect | Mechanism of Action |
| Colorectal Cancer Microenvironment | Suppression of angiogenesis | Inhibition of STAT3 signaling pathway, downregulation of VEGF and PDGFA |
| Chick Chorioallantoic Membrane (CAM) | Decreased blood vessel branch point formation | Not specified |
| Xenograft Models | Reduction in tumor blood vessels | Inhibition of STAT3 activation in tumor blood vessels |
| In combination with Sorafenib | Inhibition of angiogenesis | Regulation of AKT/VEGF signaling pathway |
Targeting of Cancer Stem Cell Phenotypes
Cancer stem cells (CSCs) are a subpopulation of tumor cells responsible for tumor initiation, progression, and resistance to therapy. Bufalin has shown promise in targeting these CSC phenotypes in various cancers.
In osteosarcoma, bufalin has been found to inhibit the proliferation and differentiation of CSCs derived from primary tumor cells. karger.com This effect is mediated through the upregulation of miR-148a, which in turn targets DNMT1. mdpi.com Similarly, in glioma stem-like cells, bufalin inhibits their activity and induces apoptosis. nih.gov It has been suggested that bufalin upregulates the expression of miR-203, a tumor-suppressive microRNA, to affect the proliferation and invasion of glioma stem-like cells. nih.gov
In colorectal cancer, bufalin has been shown to inhibit CSC properties by down-regulating CSC markers such as CD44, CD133, and LGR5. mdpi.comresearchgate.net It also functionally inhibits spheroid formation and aldehyde dehydrogenase (ALDH) activity, both of which are characteristic of CSCs. mdpi.com The mechanism in colorectal cancer involves the inhibition of a C-Kit/Slug signaling axis. mdpi.com For triple-negative breast cancer, bufalin has been shown to reduce the stemness of cancer stem cells by inhibiting the expression of SOX2 and OCT4. frontiersin.orgresearchgate.net
| Cancer Type | Effect on Cancer Stem Cells | Molecular Mechanism |
| Osteosarcoma | Inhibition of proliferation and differentiation | Upregulation of miR-148a, targeting of DNMT1 |
| Glioma | Inhibition of activity and induction of apoptosis | Upregulation of miR-203 |
| Colorectal Cancer | Inhibition of stemness, spheroid formation, and ALDH activity | Downregulation of CSC markers (CD44, CD133, LGR5), inhibition of C-Kit/Slug axis |
| Triple-Negative Breast Cancer | Reduction of stemness | Inhibition of SOX2 and OCT4 expression |
Immunomodulatory Effects within the Tumor Microenvironment
The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy. Bufalin has been shown to exert immunomodulatory effects within the TME, particularly by modulating macrophage polarization.
In hepatocellular carcinoma (HCC), bufalin can reprogram tumor-infiltrating macrophages (TIMs) from a tumor-promoting M2 phenotype to a tumor-inhibitory M1 phenotype. nih.govnih.gov This repolarization enhances anti-tumor immune responses by promoting the infiltration and activation of effector T cells. nih.gov The mechanism behind this involves the suppression of p50 nuclear factor kappa B (NF-κB) overexpression, leading to the activation of NF-κB signaling, which is responsible for the production of immunostimulatory cytokines. nih.gov
Similarly, in head and neck cancers, bufalin has demonstrated immunomodulatory effects by polarizing macrophages toward the M1 phenotype. mdpi.com This shift from M2 to M1 macrophages helps to bolster antitumor immune responses. mdpi.com The findings suggest that bufalin can convert tumor-supportive immune cells into cells that actively fight the tumor, thereby ameliorating the immunosuppressive TME. nih.gov
| Cancer Type | Immunomodulatory Effect | Mechanism of Action |
| Hepatocellular Carcinoma | Reprograms M2 macrophages to M1 phenotype | Suppression of p50 NF-κB overexpression, activation of NF-κB signaling |
| Head and Neck Cancer | Polarizes macrophages toward M1 phenotype | Activation of NF-κB p65 subunit, inhibition of macrophage inhibitory factor (MIF) |
Modulation of Tumor-Infiltrating Macrophage Polarization
Bufalin has been shown to be a potent modulator of tumor-infiltrating macrophages (TIMs), capable of shifting their polarization from a tumor-promoting M2 phenotype towards a tumor-inhibiting M1 phenotype. nih.govnih.gov This repolarization is crucial as M2 macrophages are known to foster tumor growth and suppress immune responses, while M1 macrophages exhibit pro-inflammatory and anti-tumor functions. oncotarget.commdpi.com
In a preclinical model of hepatocellular carcinoma (HCC), bufalin treatment led to a significant increase in the proportion of CD86+ M1 macrophages within the tumor, while the prevalence of CD206+ M2 macrophages decreased. nih.gov This shift in macrophage composition was associated with the suppression of HCC growth, an effect that was notably dependent on a functional immune system. nih.gov Mechanistically, bufalin was found to inhibit the p50 nuclear factor kappa B (NF-κB) subunit, leading to an accumulation of p65-p50 heterodimers in the nucleus. nih.gov This activation of the NF-κB signaling pathway is instrumental in the production of immunostimulatory cytokines that drive the anti-tumor T-cell response. nih.gov
Further studies in head and neck cancer models have corroborated these findings, demonstrating that bufalin treatment reduces the expression of the M2 marker CD206 and increases the M1 marker CD86. mdpi.com This repolarization was linked to the activation and nuclear translocation of NF-κB. mdpi.com Additionally, bufalin was observed to inhibit the macrophage inhibitory factor (MIF), a cytokine known to be involved in M2 macrophage polarization. mdpi.commdpi.com
Table 1: Effect of Bufalin on Macrophage Polarization Markers in Preclinical Cancer Models
| Cancer Model | Treatment | M1 Marker (CD86+) | M2 Marker (CD206+) | Key Signaling Molecule | Reference |
|---|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | Bufalin | Increased | Decreased | NF-κB (p65-p50) | nih.gov |
| Head and Neck Cancer | Bufalin | Increased | Decreased | NF-κB, MIF | mdpi.com |
Activation of Natural Killer Cell Responses
Bufalin has demonstrated the ability to enhance the cytotoxic activity of natural killer (NK) cells against cancer cells, a critical component of the innate immune system's anti-tumor response. nih.govfrontiersin.org This activation occurs through both direct and indirect mechanisms.
Research has shown that bufalin can directly modulate the expression of activating and inhibitory receptors on the surface of NK cells. nih.gov Specifically, it has been found to enhance the expression of the activating receptor NKG2D on NK-92MI cells. mdpi.com At the same time, bufalin treatment led to a suppression of inhibitory receptors such as NKG2A, TIGIT, and CTLA-4 in these cells. mdpi.com
Indirectly, bufalin activates NK cells by preventing the shedding of MHC class I chain-related molecule A (MICA) from the surface of tumor cells. mdpi.comnih.gov MICA is a ligand for the NKG2D receptor, and its presence on the tumor cell surface is crucial for NK cell recognition and subsequent killing. mdpi.com Bufalin achieves this by reducing the levels of ADAM9, a metalloproteinase responsible for MICA shedding. mdpi.com By upregulating membrane-bound MICA (m-MICA) and reducing soluble MICA (s-MICA), bufalin enhances NKG2D-dependent immune surveillance and prevents immune escape. mdpi.comnih.gov
Table 2: Impact of Bufalin on Natural Killer (NK) Cell Activity
| Cell Line / Model | Treatment | Effect on NK Cell Receptors | Effect on MICA | Outcome | Reference |
|---|---|---|---|---|---|
| NK-92MI cells | Bufalin | ↑ NKG2D, ↓ NKG2A, TIGIT, CTLA-4 | - | Enhanced stimulatory potential | mdpi.com |
| Liver Cancer Cells | Bufalin | - | ↑ m-MICA, ↓ s-MICA (via ↓ADAM9) | Enhanced NK cell-mediated killing | mdpi.comnih.gov |
Influence on Pro-Inflammatory Cytokine Profiles
Bufalin has been observed to significantly alter the cytokine profile within the tumor microenvironment, promoting a pro-inflammatory state that is conducive to an anti-tumor immune response. nih.govnih.govaacrjournals.org This modulation is a key aspect of its immunomodulatory activity.
In a mouse model of hepatocellular carcinoma, bufalin treatment resulted in a notable increase in the levels of pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-12, Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). nih.gov Concurrently, there was a decrease in anti-inflammatory cytokines such as IL-4, IL-13, IL-10, and Transforming Growth Factor-beta (TGF-β). nih.gov This shift in the cytokine balance supports the activation and proliferation of effector T cells and the polarization of macrophages towards the M1 phenotype. nih.gov
Similarly, in a colitis-associated colorectal cancer model, bufalin administration suppressed the expression of several pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6. nih.govaacrjournals.org While this may seem contradictory, the context of inflammation-driven cancer is crucial. In this model, the reduction of these cytokines by bufalin was associated with the inhibition of tumorigenesis. nih.govaacrjournals.org Furthermore, in other inflammatory models, bufalin has been shown to down-regulate the expression of iNOS, COX-2, IL-1β, IL-6, and TNF-α by inhibiting NF-κB signaling. nih.gov
The ability of bufalin to induce the production of immunostimulatory cytokines like IFN-γ and TNF-α has also been linked to the activation of the NF-κB pathway in bone-marrow-derived macrophages. mdpi.com
Table 3: Bufalin's Effect on Pro-Inflammatory and Anti-Inflammatory Cytokines in Preclinical Models
| Cancer Model | Treatment | Upregulated Pro-Inflammatory Cytokines | Downregulated Pro-Inflammatory Mediators | Downregulated Anti-Inflammatory Cytokines | Reference |
|---|---|---|---|---|---|
| Hepatocellular Carcinoma | Bufalin | IL-23, IL-12, TNF-α, IFN-γ | - | IL-4, IL-13, IL-10, TGF-β | nih.gov |
| Colitis-Associated Colorectal Cancer | Bufalin | - | TNF-α, IL-1β, IL-6 | - | nih.govaacrjournals.org |
| Carrageenan-Induced Paw Edema | Bufalin | - | iNOS, COX-2, IL-1β, IL-6, TNF-α | - | nih.gov |
| Bone-Marrow-Derived Macrophages | Bufalin | IFN-γ, TNF-α | - | - | mdpi.com |
Molecular Mechanisms of Action of Bufalin Sulfate
Target Identification and Engagement
Bufalin (B1668032) has been identified as a potent small-molecule inhibitor of the steroid receptor coactivators SRC-1 and SRC-3. nih.govresearchgate.net These coactivators are crucial for the transcriptional activity of nuclear receptors and other transcription factors and are often overexpressed in various cancers. mdpi.com Bufalin reduces the cellular levels of both SRC-1 and SRC-3 proteins in a dose-dependent manner. nih.gov This reduction is achieved by promoting the degradation of these proteins. nih.govresearchgate.net For instance, studies have shown that bufalin accelerates the turnover rate of SRC-3, leading to its degradation via the proteasome. nih.gov By decreasing the levels of SRC-1 and SRC-3, bufalin can inhibit cancer cell proliferation. researchgate.net
Table 1: Effect of Bufalin on SRC Protein Levels
| Cell Line | Treatment | Target Protein | Outcome | Reference |
| MCF-7 (Breast Cancer) | Bufalin | SRC-1, SRC-3 | Significant reduction in protein levels | nih.gov |
| A549 (Lung Cancer) | Bufalin | SRC-1, SRC-3 | Significant reduction in protein levels | nih.gov |
| HepG2 (Hepatocellular Carcinoma) | Bufalin (10 nM) | SRC-1, SRC-3 | Dramatic reduction in protein levels | researchgate.net |
| SK-Hep-1 (Hepatocellular Carcinoma) | Bufalin (20 nM) | SRC-1, SRC-3 | Dramatic reduction in protein levels | researchgate.net |
Bufalin, as a cardiac glycoside, is known to interact with the Na+/K+-ATPase pump. ontosight.ai The alpha-1 subunit of Na+/K+-ATPase (ATP1A1) is a key component of this integral membrane protein, which is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane. genecards.orgnih.govuniprot.org Research indicates that bufalin can downregulate the expression of ATP1A1. frontiersin.org This interaction is not due to altered synthesis of ATP1A1 but rather through the induction of its degradation via a proteasome-mediated pathway. frontiersin.org The inhibition of ATP1A1 has been shown to have antiviral effects, as demonstrated by the robust anti-LCMV activity of bufalin. plos.org Furthermore, ATP1A1 can act as a signaling transducer, and its interaction with bufalin can trigger downstream signaling events. nih.gov
Telomerase activity is a critical factor for the limitless replication of cancer cells, and the human telomerase reverse transcriptase (hTERT) is the catalytic subunit of this enzyme. nih.govnih.gov Bufalin has been shown to inhibit the expression of hTERT in colorectal cancer cells. karger.com This inhibition occurs through the downregulation of Cleavage and Polyadenylation Specific Factor 4 (CPSF4), a transcriptional factor that activates hTERT. karger.com By reducing CPSF4 levels, bufalin effectively suppresses hTERT expression, leading to the inhibition of cancer cell growth. karger.com
Table 2: Bufalin's Effect on hTERT and CPSF4 Expression
| Cell Line | Treatment | Effect on CPSF4 | Effect on hTERT | Reference |
| LoVo (Colorectal Cancer) | Bufalin | Dose-dependent inhibition | Dose-dependent inhibition | karger.com |
| SW620 (Colorectal Cancer) | Bufalin | Dose-dependent inhibition | Dose-dependent inhibition | karger.com |
The electron transport chain (ETC), located on the inner mitochondrial membrane, is a series of protein complexes that transfer electrons to generate ATP. wikipedia.orgsavemyexams.com Bufalin has been found to target the ETC, leading to its disruption. nih.govnih.gov This disruption is a key mechanism behind bufalin-induced mitochondrial-dependent apoptosis. By interfering with the ETC, bufalin induces the production of reactive oxygen species (ROS), which in turn triggers the apoptotic cascade. nih.govnih.gov This mechanism has been identified as a significant contributor to the antitumor effects of bufalin in neuroblastoma. nih.gov
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle and transcription. mdpi.com A derivative of bufalin, acetyl-bufalin, has been identified as a direct inhibitor of CDK9. nih.govnih.govresearchgate.net CDK9 is a transcriptional kinase that, in complex with cyclin T1, forms the positive transcription elongation factor b (p-TEFb), which is crucial for the expression of many oncogenes. nih.gov Molecular docking and proteomic analyses have confirmed that acetyl-bufalin binds directly to CDK9. nih.gov This interaction impairs the formation of the CDK9-STAT3 complex, leading to decreased phosphorylation of STAT3 and reduced transcription of its target genes, which are involved in cell proliferation and survival. nih.gov
Syndecan-4 (SDC4) is a transmembrane heparan sulfate (B86663) proteoglycan that plays a role in cell adhesion, migration, and signaling. nih.govnih.govresearchgate.net Bufalin has been shown to directly bind to SDC4. nih.govresearchgate.net This binding enhances the interaction between SDC4 and DEAD-box helicase 23 (DDX23). nih.govnih.govresearchgate.net The promotion of this SDC4-DDX23 complex formation by bufalin leads to genomic instability in hepatocellular carcinoma cells. nih.govresearchgate.net Furthermore, the bufalin-induced SDC4/DDX23 interaction has been shown to inactivate matrix metalloproteinases (MMPs) and augment p38/JNK MAPK signaling, which are associated with cell proliferation and migration. nih.govresearchgate.netuni.lu
E2F2 Polyubiquitination Regulation
The E2F family of transcription factors, including E2F2, plays a pivotal role in the regulation of genes involved in cell cycle progression and proliferation. frontiersin.org The activity of E2F2 is tightly controlled, and its degradation through the ubiquitin-proteasome system is a critical regulatory mechanism.
Recent studies have identified bufalin as a molecular glue that facilitates the interaction between E2F2 and the E3 ubiquitin ligase, zinc finger protein 91 (ZFP91). nih.govnih.gov Bufalin markedly enhances the formation of the E2F2-ZFP91 complex, leading to the polyubiquitination of E2F2, specifically through K48-linked ubiquitin chains. frontiersin.orgnih.gov This ubiquitination marks E2F2 for degradation by the proteasome. nih.govnih.gov The degradation of E2F2 results in the transcriptional suppression of several oncogenes, including c-Myc, CCNE1, CCNE2, MCM5, and CDK1. nih.gov This bufalin-mediated degradation of E2F2 has been shown to inhibit the growth of hepatocellular carcinoma in both in vitro and in vivo models. nih.gov
| Molecule | Interaction with Bufalin Sulfate | Outcome |
| E2F2 | Bufalin acts as a molecular glue, promoting the formation of the E2F2-ZFP91 complex. nih.govnih.gov | Increased K48-linked polyubiquitination and subsequent proteasomal degradation of E2F2. frontiersin.orgnih.gov |
| ZFP91 | Bufalin enhances the interaction between ZFP91 (an E3 ubiquitin ligase) and E2F2. nih.govnih.gov | Facilitates the ubiquitination of E2F2. nih.gov |
NFAT Dephosphorylation and Nuclear Accumulation Inhibition
The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors is crucial in the immune response and is also implicated in the development of various cancers. wikipedia.org The activation of NFAT proteins is dependent on their dephosphorylation by the calcium/calmodulin-dependent phosphatase, calcineurin. tocris.comcapes.gov.br This dephosphorylation exposes a nuclear localization signal, leading to their translocation into the nucleus where they activate target gene expression. wikipedia.orgcapes.gov.br
Bufalin has been shown to inhibit the calcineurin-mediated dephosphorylation of NFAT. nih.govresearchgate.net By doing so, it prevents the nuclear accumulation of NFATc1. nih.gov This inhibition of NFAT activation, in turn, suppresses the expression of downstream target genes, such as c-Myc. nih.govresearchgate.net This mechanism has been observed in diffuse large B-cell lymphoma cells. nih.gov
| Molecule | Interaction with this compound | Outcome |
| Calcineurin | Bufalin inhibits the phosphatase activity of calcineurin. nih.govresearchgate.net | Prevents the dephosphorylation of NFAT. tocris.com |
| NFAT | Bufalin treatment leads to the inhibition of NFAT dephosphorylation. nih.gov | Inhibition of nuclear accumulation and transcriptional activity of NFAT. nih.govresearchgate.net |
| c-Myc | As a downstream target of NFAT, its expression is reduced. nih.govresearchgate.net | Downregulation of a key oncogene. |
p53 Pathway Modulation
The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and DNA damage response. nih.govresearchgate.net Its activation can lead to cell cycle arrest or programmed cell death, thereby preventing the proliferation of damaged cells.
Bufalin has been demonstrated to modulate the p53 pathway. In colorectal cancer cells, bufalin treatment leads to the downregulation of Sirt3, a deacetylase. biorxiv.orgbiorxiv.org This results in the increased acetylation of p53 (Ac-P53). biorxiv.orgbiorxiv.org Acetylated p53 is known to play a crucial role in inducing the pro-apoptotic protein Bax to translocate to the mitochondria. biorxiv.orgbiorxiv.org This event triggers the mitochondrial apoptotic pathway. biorxiv.org Furthermore, in prostate cancer cells, bufalin exposure increases the protein abundance of p53 and its transcriptional target, p21CIP1, leading to a senescence-like phenotype. nih.gov
| Molecule | Interaction with this compound | Outcome |
| Sirt3 | Bufalin downregulates the expression of Sirt3. biorxiv.orgbiorxiv.org | Increased acetylation of p53. biorxiv.org |
| p53 | Bufalin treatment leads to increased acetylation and protein abundance of p53. nih.govbiorxiv.org | Activation of p53-dependent apoptotic and senescence pathways. nih.govbiorxiv.org |
| Bax | Increased Ac-p53 induces the translocation of Bax to the mitochondria. biorxiv.orgbiorxiv.org | Initiation of the mitochondrial apoptotic cascade. biorxiv.org |
| p21CIP1 | Bufalin increases the abundance of this p53 transcriptional target. nih.gov | Contributes to cell cycle arrest and senescence. nih.gov |
Elucidation of Key Intracellular Signaling Pathway Modulation
This compound exerts its effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer. These pathways play a central role in cell growth, survival, and proliferation.
PI3K/AKT/mTOR Signaling Pathway Inhibition
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a common feature in many cancers.
Bufalin has been shown to effectively inhibit the PI3K/AKT/mTOR signaling pathway in various cancer cell types, including renal cell carcinoma and gastric cancer. nih.govspandidos-publications.com It achieves this by reducing the phosphorylation levels of key components of this pathway. Specifically, bufalin treatment leads to decreased levels of phosphorylated Akt (p-Akt) and phosphorylated mammalian target of rapamycin (B549165) (p-mTOR). nih.govmdpi.com This inhibition of Akt and mTOR phosphorylation, in turn, affects their downstream targets. For instance, the phosphorylation of p70S6K and 4E-BP1, which are downstream of mTOR, is also reduced. spandidos-publications.commdpi.com The inactivation of this pathway by bufalin contributes to the inhibition of cell proliferation, invasion, and metastasis. nih.govnih.gov
| Signaling Molecule | Effect of this compound | Downstream Consequences |
| p-Akt (Ser473) | Decreased phosphorylation. nih.govmdpi.com | Inhibition of cell survival and proliferation signals. nih.gov |
| p-mTOR | Decreased phosphorylation. nih.govmdpi.com | Reduced activity of a central regulator of cell growth and metabolism. mdpi.com |
| p-p70S6K | Decreased phosphorylation. mdpi.com | Inhibition of protein synthesis. |
| p-4EBP1 | Decreased phosphorylation. spandidos-publications.commdpi.com | Inhibition of translation initiation. |
MAPK Signaling Cascade Modulation (MEK/ERK, JNK/p38)
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 cascades, are critical in transducing extracellular signals into cellular responses such as proliferation, differentiation, and stress responses. news-medical.netfrontiersin.org
Bufalin's effect on the MAPK cascade appears to be context-dependent. In some instances, bufalin has been shown to reduce the levels of phosphorylated ERK (p-ERK). nih.gov The ERK pathway is typically associated with cell proliferation and survival. news-medical.net In contrast, bufalin has also been reported to activate the JNK and p38 MAPK pathways, which are often associated with cellular stress and apoptosis. dntb.gov.ua For example, in colon cancer cells, bufalin induces autophagy and cell death through the activation of JNK. researchgate.net
| MAPK Pathway | Effect of this compound | Cellular Outcome |
| MEK/ERK | Can lead to reduced levels of p-ERK. nih.gov | Inhibition of cell proliferation. |
| JNK/p38 | Can lead to the activation of JNK and p38. dntb.gov.ua | Induction of apoptosis and autophagy. researchgate.net |
JAK/STAT Signaling Pathway Deactivation (JAK2, STAT3)
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for transmitting signals from cytokines and growth factors to the nucleus, thereby influencing gene expression related to cell proliferation, survival, and immunity. aging-us.com The constitutive activation of this pathway, particularly of JAK2 and STAT3, is frequently observed in various cancers. aging-us.com
Bufalin and its derivatives have been shown to inhibit the activation of the JAK/STAT pathway. nih.govresearchgate.net Treatment with a bufalin derivative, BF211, significantly suppressed the levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3) in multiple myeloma cells. nih.gov Similarly, bufalin-mediated inactivation of STAT3 has been reported in colon and breast cancer cells. nih.gov In esophageal squamous cell carcinoma, bufalin was found to upregulate PIAS3, an inhibitor of STAT3, leading to decreased STAT3 activity and reduced p-STAT3 levels. amegroups.org This deactivation of the JAK/STAT pathway by bufalin contributes to its anti-tumor effects. nih.govpvj.com.pk
| Signaling Molecule | Effect of this compound | Downstream Consequences |
| p-JAK2 | Decreased phosphorylation. nih.govresearchgate.net | Inhibition of the upstream kinase in the pathway. aging-us.com |
| p-STAT3 | Decreased phosphorylation. nih.govamegroups.org | Reduced nuclear translocation and transcriptional activity of STAT3. researchgate.net |
| PIAS3 | Upregulated expression. amegroups.org | Increased inhibition of STAT3 activity. amegroups.org |
Wnt/β-Catenin Signaling Pathway Regulation
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Dysregulation of this pathway is a hallmark of many cancers. Bufalin has been shown to modulate this pathway through several mechanisms.
In the absence of a Wnt signal, a complex of proteins including adenomatous polyposis coli (APC), Axin, and glycogen (B147801) synthase kinase-3β (GSK-3β) targets β-catenin for degradation. nih.gov Upon Wnt binding to its receptors, this degradation is inhibited, allowing β-catenin to accumulate in the nucleus and activate target gene transcription. Bufalin has been observed to interfere with this process. For instance, in head and neck cancer cells, bufalin inhibited the phosphorylation of β-catenin at serine 675, a modification that promotes its biological activity. mdpi.com This inhibition prevents the translocation of β-catenin to the nucleus, thereby downregulating the expression of its target genes, which include key players in cell proliferation and survival like EGFR, Cyclin D1, and c-Myc. mdpi.com
Furthermore, research has shown that bufalin can reduce the levels of cell cycle-related kinase (CCRK), which is known to activate β-catenin through the phosphorylation of GSK-3β. nih.gov By decreasing CCRK levels, bufalin indirectly suppresses the activation and nuclear translocation of β-catenin. nih.gov This has been observed in hepatocellular carcinoma models, where bufalin not only reduced CCRK but also decreased nuclear β-catenin levels in tumor tissues. nih.gov
| Target | Effect of Bufalin | Downstream Consequence | Cancer Type | Reference |
| Phospho-β-catenin (Ser675) | Inhibition | Decreased nuclear translocation of β-catenin | Head and Neck Cancer | mdpi.com |
| Cell Cycle-Related Kinase (CCRK) | Reduction | Decreased GSK-3β phosphorylation, leading to reduced β-catenin activation | Hepatocellular Carcinoma | nih.gov |
| Nuclear β-catenin | Reduction | Downregulation of target genes (EGFR, Cyclin D1, c-Myc) | Head and Neck Cancer, Hepatocellular Carcinoma | nih.govmdpi.com |
TRAIL/TRAIL-R Apoptotic Pathway Activation
The tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its receptors (TRAIL-R) are key components of the extrinsic apoptotic pathway, which can selectively induce cell death in cancer cells. nih.gov However, many cancer cells develop resistance to TRAIL-induced apoptosis. Bufalin has been shown to sensitize cancer cells to TRAIL-mediated cell death.
One of the key mechanisms is the redistribution of death receptors (DR4 and DR5) into lipid rafts on the cell surface. nih.govnih.gov In breast cancer cells, bufalin treatment promoted the clustering of DR4 and DR5 within these membrane microdomains, which is a critical step for the formation of the death-inducing signaling complex (DISC). nih.govnih.gov This complex, consisting of FADD and pro-caspase-8, initiates the caspase cascade leading to apoptosis. nih.gov
Bufalin also modulates the levels of several proteins involved in the TRAIL pathway. It has been shown to upregulate the expression of TRAIL, DR4, DR5, and FADD. nih.gov Concurrently, it can reduce the levels of c-FLIP, an inhibitor of caspase-8 activation, and XIAP, an inhibitor of apoptosis protein. nih.gov This dual action of promoting pro-apoptotic components while inhibiting anti-apoptotic ones significantly enhances the efficacy of TRAIL-induced apoptosis.
| Target | Effect of Bufalin | Downstream Consequence | Cancer Type | Reference |
| Death Receptors (DR4, DR5) | Promotes clustering in lipid rafts | Enhanced DISC formation and activation of extrinsic apoptosis | Breast Cancer | nih.govnih.gov |
| TRAIL, DR4, DR5, FADD | Upregulation | Increased pro-apoptotic signaling | Various Cancers | nih.gov |
| c-FLIP, XIAP | Reduction | Decreased inhibition of apoptosis | Various Cancers | nih.gov |
EGFR and c-MET Pathway Interference
The epidermal growth factor receptor (EGFR) and c-MET signaling pathways are frequently overactive in cancer, promoting cell proliferation, survival, and metastasis. Bufalin has been found to interfere with both of these pathways.
In ovarian cancer cells, bufalin has been shown to directly bind to EGFR, leading to a downregulation of its expression and inhibiting its phosphorylation. mednexus.orgresearchgate.net This, in turn, suppresses the downstream signaling molecules AKT and ERK, resulting in reduced cell proliferation. mednexus.orgnih.gov Similarly, in head and neck cancers, bufalin's inhibition of β-catenin signaling also leads to a reduction in EGFR expression. mdpi.com
Bufalin also demonstrates the ability to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.gov In lung cancer cells with EGFR mutations, resistance to TKIs can be induced by the activation of the c-MET pathway. Bufalin was found to inhibit the phosphorylation of both EGFR and c-MET, as well as their downstream effectors PI3K and Akt. nih.gov This suggests that bufalin can circumvent resistance mechanisms by co-targeting these interconnected pathways.
| Target | Effect of Bufalin | Downstream Consequence | Cancer Type | Reference |
| EGFR | Downregulation and inhibition of phosphorylation | Inhibition of AKT and ERK signaling | Ovarian Cancer, Head and Neck Cancer | mdpi.commednexus.orgresearchgate.netnih.gov |
| c-MET | Inhibition of phosphorylation | Overcoming resistance to EGFR-TKIs | Lung Cancer | nih.gov |
| PI3K/Akt | Inhibition of phosphorylation | Reduced cell survival and proliferation | Lung Cancer | nih.gov |
Src Kinase Pathway Inhibition
Src, a non-receptor tyrosine kinase, plays a pivotal role in regulating cell proliferation, migration, and invasion, and is often hyperactivated in various cancers. nih.gov Bufalin has been identified as an inhibitor of the Src kinase pathway.
In non-small cell lung cancer (NSCLC) cells, bufalin was observed to significantly decrease the phosphorylation of Src at tyrosine 416 (Y416), an autophosphorylation site indicative of its activation. nih.gov This inhibition of Src activity disrupts downstream signaling. Since Src is an upstream activator of STAT3, bufalin's effect on Src contributes to the inhibition of STAT3 activation. nih.gov The interaction between Src and STAT3 is crucial for mediating processes like epithelial-mesenchymal transition (EMT), and by inhibiting Src, bufalin can suppress EMT and cell mobility. nih.gov
| Target | Effect of Bufalin | Downstream Consequence | Cancer Type | Reference |
| Phospho-Src (Y416) | Reduction | Inhibition of Src kinase activity | Non-Small Cell Lung Cancer | nih.gov |
| STAT3 | Inhibition of activation (via Src) | Suppression of EMT and cell mobility | Non-Small Cell Lung Cancer | nih.gov |
NF-κB Signaling Pathway Modulation
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is constitutively active in many tumors, contributing to their survival and proliferation. aacrjournals.org Bufalin has been shown to modulate NF-κB activity through various mechanisms.
In colorectal cancer models, bufalin was found to suppress the activation of NF-κB. aacrjournals.org It achieves this by increasing the activity of the NF-κB inhibitor, IκBα, and reducing the phosphorylation of the IκB kinase (IKKα), which is responsible for activating NF-κB. aacrjournals.org This leads to the suppressed activity of the NF-κB subunits p50 and p65. aacrjournals.org
Interestingly, in the context of macrophage polarization, bufalin can activate the NF-κB pathway to promote an anti-tumor immune response. nih.govnih.gov In hepatocellular carcinoma, bufalin inhibits the overexpression of the p50 NF-κB subunit, leading to a predominance of p65-p50 heterodimers over p50 homodimers in the nucleus. nih.gov The accumulation of these p65-p50 heterodimers activates NF-κB signaling, resulting in the production of immunostimulatory cytokines and the polarization of macrophages towards an M1 (anti-tumor) phenotype. nih.govnih.gov
| Target | Effect of Bufalin | Downstream Consequence | Cancer Type/Cell Type | Reference |
| IκBα | Enhanced activity | Inhibition of NF-κB activation | Colorectal Cancer | aacrjournals.org |
| IKKα | Attenuated phosphorylation | Inhibition of NF-κB activation | Colorectal Cancer | aacrjournals.org |
| p50 subunit | Inhibition of overexpression | Predominance of p65-p50 heterodimers, M1 macrophage polarization | Hepatocellular Carcinoma | nih.gov |
HIF-1α/SDF-1/CXCR4 Axis Regulation
The hypoxia-inducible factor-1α (HIF-1α), stromal cell-derived factor-1 (SDF-1, also known as CXCL12), and its receptor CXCR4 form a critical signaling axis involved in tumor progression, metastasis, and angiogenesis. nih.govnih.gov Bufalin has been shown to inhibit this axis.
In pancreatic cancer cells, bufalin treatment led to the downregulation of HIF-1α, SDF-1, and CXCR4 expression both in vitro and in vivo. nih.gov This inhibition was linked to the suppression of c-Myc, which can regulate the HIF-1α/SDF-1/CXCR4 pathway. nih.gov By disrupting this axis, bufalin can inhibit the growth, invasion, and migration of pancreatic cancer cells. nih.gov The SDF-1/CXCR4 axis is a key regulator of cell migration and homing, and its inhibition by bufalin represents a significant anti-metastatic mechanism. nih.govplos.org
| Target | Effect of Bufalin | Downstream Consequence | Cancer Type | Reference |
| HIF-1α | Inhibition of expression | Disruption of the hypoxia response pathway | Pancreatic Cancer | nih.gov |
| SDF-1 | Inhibition of expression | Reduced chemoattraction of cancer cells | Pancreatic Cancer | nih.gov |
| CXCR4 | Inhibition of expression | Reduced cell migration and invasion | Pancreatic Cancer | nih.gov |
Epigenetic and Non-Coding RNA Regulation by this compound
Epigenetic modifications, which regulate gene expression without altering the DNA sequence, and non-coding RNAs are increasingly recognized as key players in cancer development. nih.govnih.gov Bufalin has been shown to influence these regulatory layers.
Bufalin can modulate the expression of various non-coding RNAs, including microRNAs (miRNAs). For example, it has been reported to stimulate the expression of miRNA-203 in glioma cells and promote miR-148a-mediated targeting of DNMT1 (DNA methyltransferase 1) in osteosarcoma stem cells. mdpi.com This indicates that bufalin can influence DNA methylation patterns through the regulation of miRNAs.
Furthermore, bufalin's impact on signaling pathways is often intertwined with non-coding RNA regulation. The widespread alteration of non-coding RNAs, such as miRNAs, long non-coding RNAs (lncRNAs), and circular RNAs, contributes to the hallmarks of cancer. mdpi.com The ability of bufalin to modulate these non-coding RNAs adds another layer of complexity to its anti-cancer mechanisms and is an active area of research. mdpi.com
| Target | Effect of Bufalin | Downstream Consequence | Cancer Type | Reference |
| miRNA-203 | Stimulation of expression | Not specified | Glioma | mdpi.com |
| miR-148a | Promotion of expression | Targeting of DNMT1, inhibition of invasion | Osteosarcoma Stem Cells | mdpi.com |
Modulation of Specific MicroRNAs (e.g., miR-203, miR-298, miR-127-3p, miR-148a, miR-155-5p)
Bufalin exerts a significant portion of its biological effects by altering the expression levels of various microRNAs, which are small non-coding RNA molecules that regulate gene expression post-transcriptionally. This modulation can either suppress oncogenic miRNAs or upregulate tumor-suppressive ones, impacting cell proliferation, apoptosis, and cancer stem cell characteristics.
miR-203: In glioma cells, bufalin treatment has been shown to stimulate the expression of miR-203. mdpi.comnih.govnih.gov This upregulation is significant as miR-203 functions as a tumor suppressor. Increased levels of miR-203 inhibit cancer cell proliferation, colony formation, and stem cell-like phenotypes, while simultaneously promoting apoptosis. nih.govoatext.com The inhibitory effects of bufalin on glioma cells can be attenuated by the knockdown of miR-203, underscoring the critical role of this miRNA in mediating bufalin's action. nih.govresearchgate.net One of the identified targets of miR-203 is the secreted protein acidic and rich in cysteine (SPARC), which is directly downregulated by the bufalin-induced increase in miR-203. mdpi.comnih.govnih.gov
miR-298: Bufalin's pro-apoptotic activity in gastric cancer is linked to its regulation of miR-298. nih.gov Studies have demonstrated that miR-298 normally downregulates the pro-apoptotic protein BAX. nih.govnih.gov Bufalin treatment leads to a dose-dependent decrease in miR-298 expression in gastric cancer cells. nih.gov This reduction in miR-298 levels interferes with its ability to target BAX, thereby enhancing BAX expression and promoting apoptotic cell death. mdpi.comnih.govnih.gov
miR-127-3p: The sensitivity of certain cancer cells to bufalin is influenced by miR-127-3p. This miRNA negatively regulates the Bcl-2-associated athanogene 5 (BAG5). mdpi.comnih.gov In epithelial ovarian cancer, overexpression of miR-127-3p has been found to inhibit tumor growth and increase the cells' sensitivity to bufalin. mdpi.comnih.gov
miR-148a: Bufalin has been shown to inhibit the stemness of cancer stem cells (CSCs) derived from primary osteosarcoma, and this effect is mediated through miR-148a. nih.govkarger.com Bufalin promotes the activity of miR-148a, which in turn targets DNA methyltransferase 1 (DNMT1). mdpi.comnih.govnih.gov This action proficiently inhibits the invasive properties of these osteosarcoma CSCs. mdpi.comresearchgate.net Further research confirms that miR-148a regulates both DNMT1 and the cyclin-dependent kinase inhibitor p27 to control the stem-like characteristics of osteosarcoma cells. nih.govkarger.com
miR-155-5p: The interaction between bufalin and miR-155-5p is complex. Bufalin treatment can lead to an increase in miR-155-5p levels by downregulating DNMT1 and DNMT3a, which normally suppress this miRNA. researchgate.netnih.govnih.gov However, the subsequent upregulation of miR-155-5p has been shown to downregulate the Forkhead Box Protein O3 (FOXO3A), a key regulator of apoptosis. nih.govnih.gov Consequently, this miR-155-5p-mediated targeting of FOXO3A can impair or antagonize the intended pro-apoptotic effects of bufalin, particularly in triple-negative breast cancer cells. researchgate.netnih.gov This suggests that a combination therapy involving bufalin and an inhibitor of miR-155-5p might enhance its therapeutic efficacy. researchgate.net
Table 1: Research Findings on Bufalin's Modulation of Specific MicroRNAs
| MicroRNA | Effect of Bufalin | Target Gene(s) | Cellular Outcome | Cancer Type | Citation |
|---|---|---|---|---|---|
| miR-203 | Upregulation | SPARC | Inhibition of proliferation and stemness; induction of apoptosis | Glioma | mdpi.comnih.govnih.govoatext.com |
| miR-298 | Downregulation | BAX | Enhanced apoptosis | Gastric Cancer | mdpi.comnih.govnih.gov |
| miR-127-3p | Increases sensitivity | BAG5 | Inhibition of cancer growth | Epithelial Ovarian Cancer | mdpi.comnih.gov |
| miR-148a | Upregulation | DNMT1, p27 | Inhibition of cancer stem cell stemness and invasion | Osteosarcoma | mdpi.comnih.govnih.govkarger.com |
| miR-155-5p | Upregulation | FOXO3A | Antagonism of bufalin-induced apoptosis | Triple-Negative Breast Cancer | researchgate.netnih.govnih.gov |
DNA Methyltransferase (DNMT) Regulation
DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the addition of a methyl group to DNA, a process known as DNA methylation. mdpi.comcellmolbiol.org This epigenetic modification is crucial for gene regulation, and its dysregulation is a hallmark of cancer, often leading to the silencing of tumor suppressor genes. mdpi.com Bufalin has been identified as a modulator of DNMT activity, which represents a key component of its mechanism of action.
Research indicates that bufalin can downregulate the expression of both DNMT1 and DNMT3a. mdpi.comnih.govnih.gov DNMT1 is primarily responsible for maintaining existing methylation patterns during cell division, while DNMT3a is involved in establishing new (de novo) methylation patterns. cellmolbiol.orgplos.org
The regulatory effect of bufalin on DNMTs is closely intertwined with its modulation of microRNAs. For instance:
In osteosarcoma, bufalin promotes the targeting of DNMT1 by miR-148a, leading to a reduction in the invasive capabilities of cancer stem cells. mdpi.comresearchgate.netnih.govkarger.com The upregulation of miR-148a by bufalin directly leads to the suppression of its target, DNMT1. karger.com
In studies on breast cancer cells, the bufalin-induced downregulation of DNMT1 and DNMT3a was shown to be responsible for the increased expression of miR-155-5p, as DNMTs epigenetically silence this particular miRNA. researchgate.netnih.govnih.gov
By downregulating key DNA methyltransferases, bufalin can influence the epigenetic landscape of cancer cells. This leads to changes in the expression of critical genes, including the re-expression of tumor-suppressive miRNAs that have been silenced by hypermethylation.
Table 2: Research Findings on Bufalin's Regulation of DNMT
| DNMT Enzyme | Effect of Bufalin | Mediating miRNA | Cellular Outcome | Cancer Type | Citation |
|---|---|---|---|---|---|
| DNMT1 | Downregulation | miR-148a | Inhibition of cancer stem cell invasion | Osteosarcoma | mdpi.comresearchgate.netnih.govkarger.com |
| DNMT1 | Downregulation | N/A (leads to miR-155-5p increase) | Upregulation of miR-155-5p | Triple-Negative Breast Cancer | researchgate.netnih.govnih.gov |
| DNMT3a | Downregulation | N/A (leads to miR-155-5p increase) | Upregulation of miR-155-5p | Triple-Negative Breast Cancer | researchgate.netnih.govnih.gov |
Structure Activity Relationship Studies of Bufalin Sulfate and Its Analogs
Impact of the Sulfate (B86663) Moiety on Biological Activity and Specificity
The most defining structural feature of bufalin (B1668032) sulfate is the sulfate group (–SO₄) attached to the C3 position of the steroidal nucleus. ontosight.ai This sulfation has a profound impact on the physicochemical properties and, consequently, the biological activity of the parent compound, bufalin.
While bufalin is a known inhibitor of the Na+/K+-ATPase pump, the sulfated form is generally considered to be a weaker inhibitor. ontosight.ai The bulky and negatively charged sulfate group can sterically hinder the optimal binding of the molecule to its target protein, thereby diminishing its inhibitory potency. This alteration in binding affinity can affect its cardiotonic and cytotoxic effects. However, it is important to note that even with reduced activity, bufalin sulfate may still retain some of the biological actions of bufalin, including the potential to induce apoptosis in certain cancer cell lines. ontosight.ai The specificity of this compound's action may also be altered, as the change in polarity and size could influence its interaction with other cellular targets. Further comparative studies are needed to fully elucidate the precise differences in the biological activity and target specificity between bufalin and this compound.
| Compound | Key Structural Difference | Impact on Physicochemical Properties | Impact on Biological Activity |
| Bufalin | C3-hydroxyl group | Lower water solubility | Potent inhibitor of Na+/K+-ATPase, strong cytotoxic and cardiotonic effects. pharmacompass.comnih.gov |
| This compound | C3-sulfate group | Increased water solubility. ontosight.ai | Weaker inhibitor of Na+/K+-ATPase, potentially reduced cytotoxicity and cardiotonicity. ontosight.ai |
Influence of Steroidal Core Modifications on Pharmacological Effects
The steroidal core of bufalin, consisting of four fused rings (A, B, C, and D), provides a rigid scaffold that is essential for its biological activity. Modifications to this core can significantly modulate its pharmacological effects.
General SAR studies on bufadienolides have revealed several key structural requirements for potent activity:
Ring Junctions: The cis-fusion of the C/D rings is a critical requirement for the biological activity of bufadienolides. mdpi.comresearchgate.net The A/B rings are also in a cis-configuration, which is considered more active than the trans-configuration. amu.edu.az
C14-Hydroxyl Group: The presence of a 14β-hydroxyl group is crucial for potent activity. researchgate.net Analogs with a 14,15-epoxy group instead of the 14β-hydroxyl group exhibit significantly lower potency. researchgate.net
Other Substitutions: The introduction of hydroxyl groups at positions C6, C11, and C15 has been shown to reduce cytotoxic activity. researchgate.net Similarly, modifications at positions C1, C5, C7, and C12 can also lead to a decrease in activity. researchgate.net
Specific studies on bufalin derivatives have provided further insights. For instance, the synthesis of bufalin 2,3-ene and bufalin 3,4-ene , which introduce a double bond in the A-ring and remove the C3-hydroxyl group, resulted in reduced cytotoxicity compared to bufalin. nih.gov Interestingly, these analogs showed an increased force of contraction in quail embryonic heart muscle cells, highlighting that modifications to the steroidal core can lead to differential effects on various pharmacological activities. mdpi.com
| Modification to Steroidal Core | Impact on Biological Activity | Reference Compound |
| trans-fusion of A/B or C/D rings | Loss of activity | Bufalin (has cis-fused rings) researchgate.netamu.edu.az |
| Replacement of 14β-OH with 14,15-epoxy | Decreased activity | Bufalin (has 14β-OH) researchgate.net |
| Introduction of -OH at C6, C11, C15 | Reduced cytotoxic activity | Bufalin researchgate.net |
| Creation of a double bond in A-ring (e.g., bufalin 2,3-ene) | Reduced cytotoxicity, altered inotropic effects | Bufalin nih.govmdpi.com |
Role of Side Chain Substitutions in Modulating Activity
The substitution of the C3-hydroxyl group on the A-ring of the steroidal nucleus with various side chains has been a major focus of SAR studies to develop bufalin analogs with improved therapeutic properties. Research has shown that the C3 moiety has a significant influence on the cytotoxic activity of these compounds. nih.gov
A series of bufalin 3-nitrogen-containing-ester derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov One of the most potent compounds in this series was bufalin-3-piperidinyl-4-carboxylate , which displayed significantly greater cytotoxic potency against HeLa and A549 cancer cell lines compared to the parent compound, bufalin. nih.gov This indicates that the introduction of a nitrogen-containing ester at the C3 position can substantially enhance the anticancer effects.
Similarly, a series of bufalin-3-yl nitrogen-containing-carbamate derivatives were also developed and tested. nih.gov One particular compound from this series, 3i-HCl , exhibited remarkable in vitro antiproliferative activity against a panel of ten different tumor cell lines, with IC₅₀ values in the nanomolar range. nih.gov These findings underscore the critical role of the substituent at the C3 position in modulating the pharmacological activity of bufalin analogs. The introduction of specific ester or carbamate (B1207046) side chains can lead to derivatives with significantly enhanced potency.
| Compound | C3-Side Chain | Observed Biological Activity |
| Bufalin | Hydroxyl (-OH) | Baseline cytotoxic activity. nih.gov |
| Bufalin-3-piperidinyl-4-carboxylate | Piperidinyl-4-carboxylate ester | Significantly increased cytotoxic potency against HeLa and A549 cells. nih.gov |
| Compound 3i-HCl | Nitrogen-containing carbamate | Potent antiproliferative activity against a wide range of tumor cell lines. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For bufadienolides, including derivatives of this compound, QSAR studies can provide valuable insights into the key structural features that govern their pharmacological effects, thereby guiding the design of new and more active analogs. mdpi.com
A QSAR analysis of bufadienolides has identified several essential structural requirements for their inhibitory activities. dntb.gov.ua These models often employ a Comparative Molecular Field Analysis (CoMFA) approach, which investigates the steric and electrostatic fields of the molecules. mdpi.com The findings from such studies can be summarized in contour maps that highlight regions where modifications to the molecule are likely to increase or decrease its activity.
Preclinical Pharmacokinetic and Toxicokinetic Studies of Bufalin Sulfate
Absorption, Distribution, Metabolism, and Excretion Profile
No data is publicly available on the ADME profile of directly administered bufalin (B1668032) sulfate (B86663) in preclinical models. Research has focused on the formation of bufalin sulfate as a metabolite of bufalin. rsc.org
Bioavailability and Systemic Exposure Characteristics
There is no available information regarding the bioavailability or systemic exposure characteristics of this compound when administered as a parent compound in preclinical studies.
Half-Life and Clearance Rates in Preclinical Models
Specific half-life and clearance rate data for this compound in any preclinical model are not found in the reviewed literature. Studies have reported on the clearance of bufalin itself. researchgate.net
Identification of Major Metabolic Pathways and Metabolites
The primary context in which this compound is mentioned is as a major metabolite of bufalin. The metabolic pathway responsible for its formation is 3-O-sulfation, a Phase II conjugation reaction. rsc.orgresearchgate.net This reaction is catalyzed by the sulfotransferase enzyme SULT2A1 in humans. rsc.org While this identifies the pathway to this compound, the subsequent metabolic pathways of this compound (if any) are not documented.
Preclinical Toxicokinetic Evaluation and Systemic Exposure-Response Relationships
No preclinical toxicokinetic evaluations or studies on the exposure-response relationship for this compound could be located. Toxicological studies have been conducted on the parent compound, bufalin.
Synergistic and Combination Strategies with Bufalin Sulfate in Preclinical Models
Enhancement of Conventional Chemotherapeutic Agents (e.g., Cisplatin (B142131), Adriamycin, Temozolomide)
Bufalin (B1668032) has been shown to work synergistically with several conventional chemotherapy drugs, overcoming resistance and augmenting their anticancer effects.
In preclinical models of gastric cancer, bufalin has been observed to enhance the efficacy of cisplatin . Studies on gastric cancer cell lines, including SGC7901, MKN-45, and BGC823, demonstrated that bufalin synergizes with cisplatin to inhibit cell proliferation and promote apoptosis under both normal and low-oxygen (hypoxic) conditions. spandidos-publications.comnih.gov This synergistic effect is attributed to bufalin's ability to counteract the cisplatin-induced activation of the AKT signaling pathway, a key mechanism of drug resistance. spandidos-publications.comnih.govspandidos-publications.com By inhibiting this survival pathway, bufalin resensitizes cancer cells to cisplatin. spandidos-publications.comnih.gov A similar synergistic relationship has been noted in osteosarcoma models, where the combination of cinobufagin (B1669057) (a compound related to bufalin) and cisplatin led to marked inhibition of cell activation, migration, and invasion, and an increase in apoptosis. oncotarget.com
The combination of bufalin and adriamycin (also known as doxorubicin) has shown promise in lung and breast cancer models. In A549 lung cancer cells, combining bufalin with adriamycin resulted in a significantly higher growth inhibition rate compared to either drug alone. nih.gov This was associated with increased apoptosis and cell cycle arrest. nih.gov In the context of HER2+ breast cancer, bufalin demonstrated strong synergism with doxorubicin (B1662922) in both trastuzumab-sensitive (BT-474) and resistant (BT-474R) cell lines. tandfonline.comnih.gov A liposomal co-delivery system of bufalin and doxorubicin was particularly effective, significantly reducing the population of breast cancer stem cells and enhancing cytotoxicity against the bulk of cancer cells. tandfonline.comnih.gov
For glioblastoma, the most aggressive form of brain cancer, bufalin has been found to increase the sensitivity of glioma stem-like cells (GSCs) to temozolomide (TMZ), the standard chemotherapeutic agent for this disease. nih.gov The combination of bufalin and TMZ significantly reduced the viability of GSCs and increased apoptosis compared to TMZ alone. nih.gov The underlying mechanism appears to involve the enhancement of TMZ's ability to induce apoptosis through the mitochondrial pathway. nih.gov
Table 1: Bufalin Sulfate (B86663) with Conventional Chemotherapeutics
| Cancer Model | Chemotherapeutic Agent | Cell Lines | Key Findings |
|---|---|---|---|
| Gastric Cancer | Cisplatin | SGC7901, MKN-45, BGC823 | Synergistically inhibits proliferation and promotes apoptosis by diminishing cisplatin-induced AKT activation. spandidos-publications.comnih.govspandidos-publications.com |
| Lung Cancer | Adriamycin | A549 | Significantly increased growth inhibition and induced apoptosis. nih.gov |
| Breast Cancer | Doxorubicin (Adriamycin) | BT-474, BT-474R | Strong synergism in both trastuzumab-sensitive and resistant cells; liposomal combination effectively targeted cancer stem cells. tandfonline.comnih.gov |
| Glioma | Temozolomide | U87MG, LN-229 | Enhanced sensitivity of glioma stem-like cells, leading to reduced viability and increased apoptosis. nih.gov |
Potentiation of Targeted Therapies (e.g., Sorafenib (B1663141), AKT Inhibitors)
Bufalin also shows significant promise in potentiating the effects of targeted therapies, particularly in hepatocellular carcinoma (HCC).
Multiple studies have demonstrated a synergistic anti-tumor effect when bufalin is combined with sorafenib , a multi-kinase inhibitor used in the treatment of advanced HCC. nih.govplos.orgfrontiersin.org This combination has been shown to more effectively inhibit the proliferation of HCC cell lines like HepG2, Huh7, PLC/PRF/5, and SMMC-7721, and induce higher rates of apoptosis compared to either agent alone. plos.orgfrontiersin.orgresearchgate.net One of the key mechanisms is bufalin's ability to reverse sorafenib resistance by inhibiting the activation of the AKT pathway, which is often a compensatory survival mechanism in response to sorafenib. plos.orgfrontiersin.org Furthermore, the combination of bufalin and sorafenib can synergistically affect the tumor vascular microenvironment by targeting the mTOR/VEGF signaling pathway, leading to reduced angiogenesis. nih.gov
Bufalin's inhibitory effect on the PI3K/AKT pathway makes it a natural partner for AKT inhibitors . In lung cancer A549 cells and breast cancer MCF-7 cells, bufalin was found to synergize with the AKT inhibitor LY294002 to induce apoptosis. nih.govnih.gove-century.us This combination led to a more significant downregulation of anti-apoptotic proteins like Bcl-2 and a more pronounced upregulation of pro-apoptotic proteins like Bax. nih.gove-century.us These findings suggest that bufalin could be used in combined chemotherapy regimens to overcome resistance to apoptosis in cancer cells. nih.govnih.gove-century.us
Table 2: Bufalin Sulfate with Targeted Therapies
| Cancer Model | Targeted Therapy | Cell Lines | Key Findings |
|---|---|---|---|
| Hepatocellular Carcinoma | Sorafenib | HepG2, Huh7, PLC/PRF/5, SMMC-7721 | Synergistically inhibits cell growth and induces apoptosis by overcoming sorafenib resistance via AKT pathway inhibition and targeting the mTOR/VEGF pathway. nih.govplos.orgfrontiersin.orgresearchgate.net |
| Lung Cancer | AKT Inhibitor (LY294002) | A549 | Synergistically induces apoptosis through inhibition of the PI3K/Akt pathway. nih.govnih.gov |
| Breast Cancer | AKT Inhibitor (LY294002) | MCF-7 | Synergistic induction of apoptosis and regulation of apoptosis-related proteins. e-century.us |
Augmentation of Radiotherapy Efficacy
In the context of non-small cell lung cancer (NSCLC), bufalin has been shown to enhance the effectiveness of radiotherapy. In preclinical studies using NSCLC cell lines (A549, H1299, and HCC827), the combination of bufalin and radiation resulted in a significantly stronger inhibitory effect on cell viability and colony formation compared to either treatment alone. nih.gov This suggests a synergistic effect between bufalin and radiotherapy. nih.gov Mechanistically, bufalin was found to inhibit the Src signaling pathway, which can be activated by radiation and contribute to radioresistance. nih.gov By blocking this pathway, bufalin increases the radiosensitivity of NSCLC cells. nih.gov
Table 3: this compound with Radiotherapy
| Cancer Model | Cell Lines | Key Findings |
|---|---|---|
| Non-Small Cell Lung Cancer | A549, H1299, HCC827 | Enhances radiosensitivity, leading to a stronger inhibitory effect on cell survival and colony formation compared to radiation alone. nih.gov |
Combination with Immunotherapeutic Modalities (e.g., Anti-PD-1 Antibodies)
Emerging research indicates that bufalin can also be combined with immunotherapy to enhance anti-tumor immune responses. In a mouse model of hepatocellular carcinoma, bufalin was found to modulate the tumor microenvironment by driving tumor-infiltrating macrophages from a tumor-promoting M2 phenotype towards a tumor-inhibitory M1 phenotype. nih.govnih.gov This shift activates an anti-tumor T-cell immune response. nih.govnih.gov
Crucially, the combination of bufalin and an anti-PD-1 antibody exerted a synergistic effect on HCC suppression in an orthotopic mouse model. nih.govnih.gov This combination therapy led to a more significant reduction in tumor volume and an increase in survival compared to either treatment alone. nih.gov The synergistic effect was associated with an upregulation of immunostimulatory cytokines and a downregulation of immunosuppressive cytokines, indicating a more robust mobilization of the immune system against the cancer. nih.gov
Table 4: this compound with Immunotherapy
| Cancer Model | Immunotherapy | Animal Model | Key Findings |
|---|---|---|---|
| Hepatocellular Carcinoma | Anti-PD-1 Antibody | Orthotopic HCC mouse model | Synergistic suppression of HCC, enhanced anti-tumor activity, and modulation of the tumor immune microenvironment. nih.govnih.gov |
Advanced Delivery Systems for Bufalin Sulfate in Preclinical Research
Nanoparticle-Based Formulations for Enhanced Efficacy and Reduced Off-Target Effects
The therapeutic potential of bufalin (B1668032), a compound with notable anti-tumor properties, has been historically limited by its poor water solubility, high toxicity, and rapid metabolism in the body. frontiersin.orgnih.govnih.gov To overcome these challenges, researchers have turned to nanoparticle drug delivery systems, which can improve the pharmacokinetic profile of bufalin, enabling sustained release and targeted delivery to tumor sites. nih.govnih.gov
Various nanoparticle formulations have been investigated in preclinical studies to enhance the efficacy of bufalin while minimizing its toxic effects on healthy tissues. nih.gov These formulations are designed to exploit the enhanced permeability and retention (EPR) effect, where the unique characteristics of tumor vasculature allow nanoparticles to accumulate preferentially in tumor tissue. nih.govd-nb.info
One approach involves the use of pluronic polyetherimide (PEI) nanoparticles . In a study focused on colorectal cancer, bufalin-loaded pluronic PEI nanoparticles with a particle size of approximately 60 nm demonstrated a high encapsulation efficiency of 75.71%. nih.govnih.gov These nanoparticles exhibited a slower, more sustained release of bufalin compared to the free drug, with nearly 80% of the free bufalin being released within 32 hours. nih.govnih.gov This controlled release mechanism, coupled with the nanoparticles' stability and tumor-targeting capabilities, led to significant inhibition of tumor growth and metastasis in a nude mouse model of colon cancer. nih.gov
Another promising avenue is the use of rod-shaped mesoporous silica (B1680970) nanoparticles (rMSNs) . A 2024 study developed bufalin-loaded rMSNs (BA-rMSNs) with a diameter of about 60 nm. researchgate.net In vivo studies with these nanoparticles showed enhanced tumor targeting of bufalin. researchgate.net
Platelet-membrane-biomimetic nanoparticles represent a novel strategy for targeted drug delivery. By coating poly(lactic-co-glycolic acid) (PLGA) nanoparticles with platelet membranes, researchers have created a delivery system that can evade the immune system and actively target cancer cells. d-nb.info In one study, these biomimetic nanoparticles, loaded with bufalin, had a particle size of approximately 192 nm. d-nb.info The presence of P-selectin on the platelet membrane surface allowed for specific binding to CD44 receptors, which are often overexpressed on cancer cells. d-nb.info This targeted approach resulted in greater accumulation of the nanoparticles in tumors and more effective tumor growth inhibition in mice with H22 hepatoma, compared to other bufalin formulations. d-nb.info
Metal-organic frameworks (MOFs) have also been explored as carriers for bufalin. Folic acid-modified MOFs (FA-MOF/Buf) were designed to be pH-sensitive and redox-responsive, improving the water solubility and stability of bufalin. frontiersin.org These nanoparticles demonstrated enhanced cytotoxicity in breast cancer cells in vitro and improved accumulation at the tumor site in vivo, leading to enhanced anticancer activity. frontiersin.org
Other nanoparticle systems investigated for bufalin delivery include biotinylated chitosan (B1678972) nanoparticles and mPEG-PLGA-PLL-cRGD nanoparticles . Bufalin-loaded biotinylated chitosan nanoparticles (Bu-BCS-NPs) had a mean hydrodynamic size of 171.6 nm and showed a slow, linear release of the drug. nih.gov The mPEG-PLGA-PLL-cRGD nanoparticles loaded with bufalin (BNPs) had an average particle size of 164 nm, an encapsulation efficiency of 81.7%, and a drug load of 3.92%. nih.gov These nanoparticles also demonstrated prolonged and sustained drug release. nih.gov
Finally, a flower-like composite material made of mesoporous silica nanoparticles (mSiO2) functionalized with polyethylene (B3416737) glycol (PEG) and folic acid (FA) has been used to co-deliver lenvatinib (B1674733) and bufalin. This system, mSiO2-FA, achieved high drug loading efficiencies of 89.3% for bufalin and 90.1% for lenvatinib, with slow release of both drugs over 72 hours. mdpi.com
Table 1: Characteristics of Various Nanoparticle-Based Formulations for Bufalin Delivery
| Nanoparticle Type | Average Size | Encapsulation Efficiency (%) | Key Findings in Preclinical Research |
|---|---|---|---|
| Pluronic PEI Nanoparticles | ~60 nm | 75.71% | Showed sustained release and significant inhibition of colorectal cancer growth and metastasis. nih.govnih.gov |
| Rod-shaped Mesoporous Silica Nanoparticles (rMSNs) | ~60 nm | Not Specified | Enhanced tumor targeting of bufalin. researchgate.net |
| Platelet-Membrane-Biomimetic Nanoparticles | ~192 nm | Not Specified | Demonstrated active targeting to H22 hepatoma cells and effective tumor growth inhibition. d-nb.info |
| Folic Acid-Modified Metal-Organic Frameworks (FA-MOF/Buf) | Not Specified | Not Specified | Improved water solubility, stability, and enhanced anticancer activity in breast cancer models. frontiersin.org |
| Biotinylated Chitosan Nanoparticles (Bu-BCS-NPs) | 171.6 nm | Not Specified | Exhibited slow and linear drug release. nih.gov |
| mPEG-PLGA-PLL-cRGD Nanoparticles (BNPs) | 164 nm | 81.7% | Showed prolonged and sustained drug release. nih.gov |
| Mesoporous Silica Nanoparticles (mSiO2-FA) | Not Specified | 89.3% | Co-delivered lenvatinib and bufalin with high loading efficiency and slow release. mdpi.com |
Immunomicelles and Targeted Delivery Approaches
To further enhance the specificity of bufalin delivery, researchers have developed immunomicelles, which are self-assembling nanostructures designed for targeted drug delivery. nih.gov These systems often incorporate specific ligands that can bind to receptors overexpressed on the surface of cancer cells, leading to increased cellular uptake and cytotoxicity. nih.gov
One such approach involves the creation of dual-targeting immunomicelles (DTIs) . A study published in 2021 detailed the design of DTIs loaded with bufalin (DTIs-BF) for the treatment of liver cancer. nih.govjcimjournal.com These immunomicelles were synthesized from a copolymer of poly-N-isopropylacrylamide and polylactic acid. nih.govjcimjournal.com The resulting DTIs-BF had a small, spherical shape, good temperature sensitivity, and high serum stability. nih.govjcimjournal.com
The in vitro experiments demonstrated that the cellular uptake and cytotoxicity of DTIs-BF against SMMC-7721 liver cancer cells were significantly enhanced compared to free bufalin. nih.govjcimjournal.com This effect was more pronounced at 40°C than at 37°C, highlighting the temperature-sensitive nature of the delivery system. nih.govjcimjournal.com Furthermore, when these immunomicelles, labeled with fluorescein (B123965) isothiocyanate (FITC), were injected intravenously into nude mice with liver cancer, a significant accumulation of the fluorescent marker was observed in the tumors. nih.govjcimjournal.com This indicates effective tumor targeting in a living organism. nih.gov
Another targeted strategy involves the use of Pluronic F127-based micelles . These micelles were developed to be both thermal and redox-responsive, allowing for controlled release of bufalin within the tumor microenvironment. nih.gov The micelles, with a size of 20 ± 4 nm at 37°C, were cross-linked with cystamine, which contains a disulfide bond that is sensitive to the reducing conditions found inside cancer cells. nih.gov In vitro studies showed that drug release was low under normal physiological conditions but was significantly accelerated in a simulated intracellular tumor environment. nih.gov In vivo studies in mice confirmed the potent anti-tumor activity of these drug-loaded micelles. nih.gov
Table 2: Research Findings on Immunomicelles and Targeted Delivery of Bufalin
| Delivery System | Key Features | In Vitro Findings | In Vivo Findings |
|---|---|---|---|
| Dual Targeting Immunomicelles (DTIs-BF) | Temperature-sensitive, high serum stability, small spherical shape. nih.govjcimjournal.com | Enhanced cellular uptake and cytotoxicity in SMMC-7721 liver cancer cells compared to free bufalin. nih.govjcimjournal.com | Significant accumulation in liver tumors of nude mice. nih.govjcimjournal.com |
| Pluronic F127-based Micelles | Thermal and redox-responsive, cross-linked with cystamine. nih.gov | Low drug release under normal conditions, accelerated release in a simulated tumor microenvironment. nih.gov | Potent anti-tumor activity in mice. nih.gov |
Albumin-Coated Nanocomplexes for Improved Pharmacokinetics
Albumin, the most abundant protein in blood plasma, is a natural carrier for various molecules and has been extensively investigated as a component of drug delivery systems due to its biocompatibility, biodegradability, and non-immunogenic properties. oncotarget.comresearchgate.netmdpi.com Albumin-coated nanocomplexes have been shown to improve the pharmacokinetic profile of drugs by increasing their stability and circulation time. mdpi.com
In the context of bufalin delivery, bufalin-loaded bovine serum albumin nanoparticles (Bufalin-BSA-NP) have been developed as a liver-targeted drug delivery system. oncotarget.com These nanoparticles, with an average particle size of 125.1 nm, were prepared using a desolvation method. oncotarget.comnih.gov In vitro studies demonstrated a sustained release of bufalin from these nanoparticles. oncotarget.com
A pharmacokinetic study in rats revealed significant improvements in the properties of Bufalin-BSA-NP compared to free bufalin. oncotarget.comnih.gov The area under the plasma concentration-time curve (AUC), mean residence time (MRT), and terminal half-life of the nanoparticles were 1.19 to 1.81, 2.12 to 3.61, and 2.17 to 2.94 times greater than that of free bufalin, respectively. nih.gov Conversely, the clearance rate of the nanoparticles was lower. oncotarget.com These findings indicate that Bufalin-BSA-NP is eliminated from the bloodstream more slowly and can maintain a therapeutic drug concentration for a longer period. oncotarget.com
Tissue distribution studies showed that at 5 minutes post-administration, the concentration of bufalin in the liver was significantly higher for the nanoparticle formulation (352.045 ± 35.665 ng/g) compared to free bufalin (164.465 ± 48.080 ng/g). oncotarget.comnih.gov Similarly, the uptake of the nanoparticles in tumors was significantly higher than that of free bufalin at both 5 and 15 minutes post-injection. oncotarget.comresearchgate.net
Another approach involved the co-loading of bufalin and nintedanib (B1663095) into modified albumin sub-microparticles fabricated using coaxial electrostatic spray technology. nih.gov The pharmacokinetic study of these co-loaded particles also showed a significant increase in half-life and AUC compared to the drug solution, indicating improved in vivo stability. nih.gov
Table 3: Pharmacokinetic Parameters of Albumin-Coated Bufalin Nanocomplexes in Preclinical Models
| Formulation | Average Particle Size | Key Pharmacokinetic Improvements | Key Tissue Distribution Findings |
|---|---|---|---|
| Bufalin-BSA-NP | 125.1 nm | Increased AUC (1.19-1.81x), MRT (2.12-3.61x), and half-life (2.17-2.94x) compared to free bufalin. oncotarget.comnih.gov | Significantly higher concentration in the liver and tumors compared to free bufalin. oncotarget.comnih.gov |
| Bufalin/Nintedanib co-loaded modified albumin sub-microparticles | Not Specified | Significantly increased half-life and AUC compared to drug solution. nih.gov | Not Specified |
Methodological Approaches in Bufalin Sulfate Preclinical Research
In Vitro Cellular Assays and Models
To evaluate the impact of bufalin (B1668032) on the growth and survival of cancer cells, researchers utilize several established assays. These methods quantify the number of viable cells or the rate of cell division following treatment with the compound.
Commonly used techniques include colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays. nih.govnih.govnih.gov In these assays, mitochondrial dehydrogenases in living cells convert a substrate (MTT or WST-8) into a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells. Studies have consistently shown that bufalin inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner. nih.govnih.gov For instance, the half-maximal inhibitory concentration (IC50) for bufalin in ACHN renal carcinoma cells was found to decrease significantly with longer exposure times. nih.gov Similarly, in A549 lung cancer cells, the IC50 values were calculated to be 56.14, 15.57, and 7.39 nmol/L after 48, 72, and 96 hours of treatment, respectively. nih.gov
Long-term effects on cell proliferation and survival are often assessed using the colony formation assay. This technique measures the ability of a single cell to grow into a colony. Research has demonstrated that bufalin significantly reduces both the number and size of colonies formed by cancer cells, such as the SK-OV-3 ovarian cancer cell line and ACHN cells. nih.govnih.gov
DNA synthesis, a key event in cell proliferation, can be measured using the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay. This method involves the incorporation of the nucleoside analog EdU into newly synthesized DNA, which is then detected via a fluorescent reaction. This assay has been used to confirm the anti-proliferative effects of bufalin on ovarian cancer cells. nih.gov
| Cell Line | Assay Type | Key Finding | Reference |
|---|---|---|---|
| ACHN (Renal Carcinoma) | MTT Assay, Colony Formation | Showed significant time- and dose-dependent inhibition of cell proliferation and reduced colony formation. | nih.gov |
| A549, H1299, HCC827 (NSCLC) | CCK-8 Assay, Colony Formation | Inhibited proliferation in a dose- and time-dependent manner; reduced colony numbers. | nih.gov |
| SK-OV-3 (Ovarian Cancer) | MTT Assay, EdU Assay, Colony Formation | Inhibited cell proliferation, DNA replication, and reduced the size and number of colonies. | nih.gov |
| A375.S2 (Melanoma) | Cell Viability Assay | Caused cell death in a concentration-dependent manner. | nih.gov |
Apoptosis, or programmed cell death, is a critical process that bufalin has been shown to induce in cancer cells. Several methods are used to detect and quantify this form of cell death.
One of the most common techniques is the Annexin V/Propidium (B1200493) Iodide (PI) assay, analyzed via flow cytometry. nih.govplos.org In the early stages of apoptosis, the membrane phospholipid phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to phosphatidylserine, and when labeled with a fluorescent dye, it can identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is lost. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. plos.org
Morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, are often visualized using nuclear staining dyes like DAPI (4',6-diamidino-2-phenylindole). nih.govnih.gov When viewed under a fluorescence microscope, the nuclei of apoptotic cells stained with DAPI appear condensed and brightly fluorescent. nih.gov
Flow cytometry can also be used to analyze the cell cycle and quantify the "sub-G1" peak, which represents cells with fragmented DNA, a hallmark of late-stage apoptosis. nih.gov Furthermore, the disruption of the mitochondrial membrane potential (ΔΨm), an early event in the intrinsic pathway of apoptosis, can be measured using specific fluorescent dyes. nih.govnih.gov
| Cell Line | Detection Method | Key Finding | Reference |
|---|---|---|---|
| Endometrial & Ovarian Cancer Cells | Annexin V Staining, Mitochondrial Membrane Potential Assay | Confirmed induction of apoptosis through externalized phosphatidylserine and loss of mitochondrial potential. | nih.gov |
| A375.S2 (Melanoma) | DAPI Staining | Revealed chromatin condensation and an increased percentage of apoptotic cells in a concentration-dependent manner. | nih.gov |
| T24 (Bladder Cancer) | Flow Cytometry (Sub-G1 Analysis), DAPI Staining | Observed increased apoptotic features and sub-G1 DNA content, especially in combination with TRAIL. | nih.gov |
| A549 (Lung Cancer) | PI Staining, Flow Cytometry | Demonstrated that bufalin induces apoptosis in a dose- and time-dependent manner. | nih.gov |
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a fundamental characteristic of cancer. The effect of bufalin on cell cycle progression is primarily investigated using flow cytometry. nih.govnih.govresearchgate.net
For this analysis, cells are treated with bufalin, harvested, and then fixed, typically with ethanol. The cells are then stained with a fluorescent DNA-binding dye, most commonly propidium iodide (PI), after treatment with RNase to ensure only DNA is stained. nih.govmdpi.com The fluorescence intensity of the stained cells, which is directly proportional to their DNA content, is measured by a flow cytometer. This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis phase), and G2/M (two sets of chromosomes, pre-mitosis). mdpi.com
Studies using this methodology have shown that bufalin can induce cell cycle arrest in various cancer cell lines. For example, in human endometrial and ovarian cancer cells, bufalin treatment led to a decrease in the proportion of cells in the S-phase and an increase in the G0/G1 phases. nih.gov In other cancer types, such as renal cell carcinoma, bufalin was found to block the cell cycle in the G2/M phase. nih.gov
| Cell Line | Method | Observed Effect on Cell Cycle | Reference |
|---|---|---|---|
| ACHN (Renal Carcinoma) | Flow Cytometry with Propidium Iodide | Blocked the cell cycle in the G2/M phase. | nih.gov |
| Endometrial & Ovarian Cancer Cells | Flow Cytometry | Decreased the proportion of cells in S-phase and increased the proportion in G0/G1 phases. | nih.gov |
| SK-HEP-1 (Hepatocellular Carcinoma) | Flow Cytometry | Demonstrated cell cycle arrest. | researchgate.net |
| 93VU (Head and Neck Cancer) | Flow Cytometry | Showed distribution changes in different cell cycle phases after treatment. | researchgate.net |
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. In vitro assays are used to model and quantify these processes and to assess the inhibitory potential of compounds like bufalin.
The wound-healing assay , or scratch assay, is a straightforward method to study collective cell migration. nih.govresearchgate.net A "wound" is created by scratching a confluent monolayer of cells, and the rate at which cells migrate to close the wound is monitored over time. Research has shown that bufalin can decrease the migration speed of cancer cells in a dose-dependent manner. nih.gov
The Transwell assay , also known as the Boyden chamber assay, is used to measure cell migration (chemotaxis) and invasion. nih.govsigmaaldrich.com The assay uses an insert with a porous membrane that separates an upper and a lower chamber. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. After incubation, the number of cells that have migrated through the pores to the lower side of the membrane is quantified. sigmaaldrich.com To study invasion, the membrane is coated with a layer of extracellular matrix (ECM) material, such as Matrigel, which cells must degrade and penetrate to move through the pores. nih.govsigmaaldrich.com Bufalin has been shown to significantly reduce the migration and invasion of various cancer cells in Transwell assays. nih.gov
| Cell Line | Assay Type | Key Finding | Reference |
|---|---|---|---|
| ACHN (Renal Carcinoma) | Wound-Healing Assay, Transwell Assay (with Matrigel) | Decreased migration speed and significantly reduced cell invasion. | nih.gov |
| NSCLC Cells (A549, H1299, HCC827) | Wound-Healing Assay | Significantly inhibited cell migration. | nih.gov |
| LoVo (Colorectal Cancer) | Scratch Wound Assay | Inhibited cell migration. | karger.com |
| MHCC97H and HepG2 (Hepatocellular Carcinoma) | Wound Healing Assay, Transwell Migration Assay | Inhibited cell migration. | researchgate.net |
To understand the molecular mechanisms underlying the cellular effects of bufalin, it is essential to analyze changes in protein expression and post-translational modifications. Western blotting is the most widely used technique for this purpose. nih.govnih.gov
The process involves separating proteins from cell lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). This membrane is incubated with primary antibodies that specifically bind to a target protein. Subsequently, a secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase), is used to bind to the primary antibody. The addition of a chemiluminescent substrate allows for the detection and quantification of the target protein. nih.govnih.gov
Western blot analyses have been instrumental in revealing that bufalin modulates numerous signaling pathways. For example, it has been shown to alter the expression of key proteins involved in apoptosis (e.g., upregulating Bax, downregulating Bcl-2), cell cycle regulation (e.g., upregulating p21, downregulating Cyclin B1), and cell signaling (e.g., inhibiting the phosphorylation of Akt and EGFR). nih.govnih.govnih.gov
| Target Protein/Pathway | Observed Effect of Bufalin | Cell Line(s) | Reference |
|---|---|---|---|
| PI3K/Akt Pathway | Inhibited phosphorylation of Akt. | A549 (Lung) | nih.gov |
| EGFR/AKT/ERK Pathway | Reduced total protein and phosphorylation levels of EGFR, AKT, and ERK. | SK-OV-3 (Ovarian) | nih.gov |
| Apoptosis-Related Proteins | Increased Bax expression, decreased Bcl-2 expression. | A549 (Lung), HepG2 (Hepatocellular) | nih.govnih.gov |
| Cell Cycle Regulators | Upregulated p21; downregulated CDK1, Cyclin B1. | ACHN (Renal) | nih.gov |
| Caspases | Decreased levels of pro-caspase-3, -8, and -9, indicating activation. | T24 (Bladder) | nih.gov |
Investigating how bufalin affects gene expression at the transcriptional level provides deeper insight into its mechanism of action.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive technique used to measure the amount of a specific mRNA transcript. It involves converting RNA from treated cells into complementary DNA (cDNA) and then amplifying the cDNA with gene-specific primers. The amount of amplified product is measured in real-time using fluorescent dyes. This method has been used to confirm changes in the expression of genes like p21 following bufalin treatment. researchgate.net
Luciferase reporter assays are used to study the activity of a specific gene promoter or transcription factor. karger.comnih.gov In this system, a reporter plasmid is constructed where the promoter of a gene of interest drives the expression of the luciferase enzyme. This plasmid is transfected into cells, which are then treated with bufalin. The activity of the promoter is determined by measuring the light produced by the luciferase enzyme. youtube.com This approach has been used to show that bufalin can inhibit the promoter activity of genes like hTERT (human telomerase reverse transcriptase). karger.com
Broader, more exploratory analyses of gene expression changes can be performed using cDNA microarrays . This high-throughput technique allows for the simultaneous measurement of the expression levels of thousands of genes, providing a comprehensive overview of the genetic response to a compound like bufalin. nih.gov
| Assay Type | Target | Key Finding | Cell Line(s) | Reference |
|---|---|---|---|---|
| Luciferase Reporter Assay | hTERT promoter | Inhibited luciferase activity in a dose-dependent manner. | LoVo, SW620 (Colorectal) | karger.com |
| Luciferase Reporter Assay | SRC-1 and SRC-3 transcriptional activity | Reduced luciferase reporter activities. | HeLa | nih.gov |
| RT-qPCR | p21 mRNA | Showed upregulated p21 mRNA expression. | FaDu (Head and Neck) | researchgate.net |
| cDNA Microarray | Global gene expression | Identified significant changes in genes related to apoptosis, cell cycle, and DNA repair. | NCI-H460 (Lung) | nih.gov |
Flow Cytometry Applications for Phenotypic and Mechanistic Studies
Flow cytometry is a cornerstone technique in the preclinical evaluation of bufalin sulfate (B86663), enabling high-throughput, quantitative analysis of single cells. This methodology is instrumental in dissecting the phenotypic and mechanistic effects of the compound on cancer cells, particularly in the context of cell cycle progression and apoptosis.
In mechanistic studies, flow cytometry is frequently used to determine how bufalin and its derivatives affect the cell cycle. mdpi.comnih.gov By staining cells with fluorescent dyes that bind stoichiometrically to DNA, such as propidium iodide (PI), researchers can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have demonstrated that bufalin can induce cell cycle arrest in various cancer cell lines. For instance, treatment of head and neck cancer cells with bufalin has been shown to lead to an accumulation of cells in the G2/M phase, a finding confirmed by flow cytometric analysis. nih.gov
Another critical application of flow cytometry in bufalin sulfate research is the detailed analysis of apoptosis, or programmed cell death. A common method involves the dual staining of cells with Annexin V and PI. Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis, while PI can only enter cells with compromised membranes, characteristic of late-stage apoptosis or necrosis. This dual-staining approach allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations. Research has shown that bufalin induces apoptosis in head and neck cancer cells through the modulation of apoptosis-related proteins, mitochondrial function, and the production of reactive oxygen species, with flow cytometry being a key tool to quantify the extent of induced apoptosis. nih.gov
Table 1: Flow Cytometry Applications in Bufalin Preclinical Research
| Application Area | Technique/Stain | Information Obtained | Key Findings in Bufalin Research |
|---|---|---|---|
| Cell Cycle Analysis | Propidium Iodide (PI) Staining | Quantifies DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases. | Bufalin induces cell cycle arrest, often at the G2/M phase, in various cancer cell lines. nih.gov |
| Apoptosis Detection | Annexin V/PI Dual Staining | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. | Bufalin is a potent inducer of apoptosis in cancer cells. nih.gov |
| Immunophenotyping | Fluorophore-conjugated antibodies | Identifies and quantifies specific cell surface or intracellular markers to characterize cell populations. | Bufalin can modulate the immune response, for example, by polarizing macrophages towards an M1 phenotype. mdpi.com |
In Vivo Animal Models
To evaluate the systemic effects, efficacy, and potential immunomodulatory properties of this compound, various in vivo animal models are utilized. These models are indispensable for translating in vitro findings into a more complex biological system.
Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are widely used in bufalin research.
Subcutaneous Xenograft Models: In this approach, human cancer cells are injected under the skin of immunodeficient mice, leading to the formation of a palpable tumor. These models are relatively easy to establish and allow for straightforward monitoring of tumor growth by caliper measurements. Subcutaneous xenograft models have been used to demonstrate the tumor growth-inhibitory effects of bufalin and its derivatives in various cancers, including breast and pancreatic cancers. frontiersin.orgoup.com
Orthotopic Xenograft Models: To better mimic the natural tumor microenvironment and metastatic potential, orthotopic models are employed. This involves implanting tumor cells into the corresponding organ of origin in the mouse. For example, in hepatocellular carcinoma research, bufalin has been shown to inhibit tumor metastasis in an orthotopic xenograft model. semanticscholar.org
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh tumor tissue from a patient directly into immunodeficient mice. These models are considered to have high clinical relevance as they largely retain the histological and genetic characteristics of the original patient tumor. mdpi.comchampionsoncology.com A study on acetyl-bufalin, a prodrug of bufalin, utilized a non-small-cell lung cancer PDX model to demonstrate its anti-tumor activity and its mechanism of action by targeting the CDK9/STAT3 signaling pathway. researchgate.net
To investigate the immunomodulatory effects of this compound, immunocompetent syngeneic models are essential. In these models, murine tumor cells are implanted into mice of the same inbred strain, which possess a fully functional immune system. criver.com This allows for the study of the interplay between the compound, the tumor, and the host immune response. Research has indicated that bufalin can exert immunomodulatory effects, such as polarizing macrophages toward a tumor-suppressive M1 phenotype and enhancing antitumor immune responses. mdpi.comresearchgate.net The use of syngeneic models is critical to further explore these effects and to evaluate the potential of this compound in combination with immunotherapies. For instance, studies have shown that bufalin can inhibit tumor growth in a CT26 colon cancer syngeneic model in BALB/c mice. nih.gov
Genetically engineered mouse models (GEMMs) are created by introducing specific genetic alterations that predispose the mice to developing spontaneous tumors that more closely recapitulate the genetic evolution and progression of human cancers. youtube.com While specific studies employing GEMMs for this compound research are not extensively documented, these models hold significant potential for studying the compound's effect on tumor initiation, progression, and metastasis in a more physiologically relevant context.
Chemical Proteomics for Molecular Target Identification
Identifying the direct molecular targets of this compound is crucial for understanding its mechanism of action. Chemical proteomics has emerged as a powerful tool for this purpose. These approaches aim to identify protein-drug interactions within a complex cellular environment.
One approach involves quantitative proteomics, such as iTRAQ-based and label-free proteomics, to compare the protein expression profiles of cancer cells treated with bufalin versus control cells. This can reveal proteins and pathways that are significantly altered by the compound. A study on A549 lung cancer cells using both iTRAQ and label-free methods identified a number of differentially expressed proteins, suggesting the involvement of oxidative stress and the fibronectin-related pathway in bufalin's effects. nih.govsci-hub.ru Another study identified 24 differentially expressed proteins in osteosarcoma cells treated with bufalin, with a significant downregulation of heat shock protein 27. researchgate.net
A more direct method for target identification is the Drug Affinity Responsive Target Stability (DARTS) assay coupled with mass spectrometry. This technique is based on the principle that the binding of a small molecule to its target protein can stabilize the protein and make it more resistant to proteolysis. A recent study utilized the DARTS assay to discover that bufalin directly interacts with the Epidermal Growth Factor Receptor (EGFR), leading to its degradation. nih.gov Another study used a human proteome microarray and subsequent verification experiments to identify several potential direct target proteins of bufalin in glioma cells, including Annexin A2, DRP1, TUBb, HSPA8, and HSPA9. researchgate.net
Table 2: Chemical Proteomics Approaches for Bufalin Target Identification
| Method | Principle | Application in Bufalin Research | Identified Potential Targets/Pathways |
|---|---|---|---|
| iTRAQ-based & Label-free Proteomics | Compares global protein expression between treated and untreated cells to identify differentially expressed proteins. | Profiling of bufalin-treated A549 lung cancer cells. nih.govsci-hub.ru | Fibronectin-related pathway, oxidative stress response. nih.gov |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding to a protein confers resistance to proteolysis, allowing for identification by mass spectrometry. | Identification of direct bufalin targets in esophageal squamous cell carcinoma. nih.gov | Epidermal Growth Factor Receptor (EGFR). nih.gov |
| Human Proteome Microarray | Screening for interactions between a compound and a large array of purified human proteins. | Identification of direct binding partners of bufalin in glioma cells. researchgate.net | Annexin A2, DRP1, TUBb, HSPA8, HSPA9. researchgate.net |
Advanced Analytical Techniques for Structural Elucidation and Pharmacokinetic Profiling
A suite of advanced analytical techniques is employed to determine the chemical structure of this compound and its metabolites, as well as to characterize its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying bufalin and its metabolites in biological matrices such as plasma. researchgate.net This technique is essential for pharmacokinetic studies. For instance, an LC-MS/MS method has been developed to simultaneously determine bufalin and nine of its metabolites in rat plasma, allowing for the characterization of its metabolic profile and pharmacokinetic parameters following oral administration. nih.govnih.gov
For the structural elucidation of novel metabolites, hyphenated techniques that combine the separation power of liquid chromatography with the structural information provided by different detectors are invaluable.
LC-DAD-MSn: Liquid Chromatography-Diode Array Detection-tandem Mass Spectrometry combines UV-visible spectral data from the DAD with the mass-to-charge ratio and fragmentation patterns from the mass spectrometer. This provides complementary information for the tentative identification of compounds in complex mixtures, such as plant extracts or biological samples. mdpi.commdpi.commdpi.com
LC-SPE-NMR: Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance spectroscopy is a powerful combination for the definitive structural elucidation of unknown compounds. The LC system separates the components of a mixture, which are then trapped on an SPE cartridge. The purified compound is subsequently eluted into an NMR spectrometer for detailed structural analysis. frontiersin.orgnih.gov Studies have utilized NMR to identify the structures of hydroxylated metabolites of bufalin in rats. nih.gov This integrated approach is particularly useful for identifying the exact structure of novel metabolites of this compound.
Future Directions and Research Challenges for Bufalin Sulfate
Unraveling Complex Multi-Targeting Mechanisms and Interplay
A primary challenge and a significant area for future research is the elucidation of bufalin's complex mechanism of action, which involves numerous molecular targets and signaling pathways. mdpi.com Bufalin (B1668032) is not a single-target agent; instead, it pleiotropically regulates a myriad of signal transduction cascades. mdpi.com Studies have shown that it can induce various forms of cell death, including apoptosis, necroptosis, and autophagy, often in a context-dependent manner. nih.gov
Its known molecular interactions include, but are not limited to:
Reversal of Multidrug Resistance (MDR): In hepatocellular carcinoma (HCC), bufalin has been shown to reverse MDR by arresting the cell cycle, inducing apoptosis through the Bax/Bcl-xL ratio, and inhibiting drug efflux pumps like MRP1. spandidos-publications.com
Modulation of Key Cancer Pathways: Research has implicated bufalin in the regulation of numerous critical signaling cascades, such as JAK/STAT, Wnt/β-catenin, PI3K/AKT/mTOR, and EGFR pathways. mdpi.comnih.govmednexus.org For instance, in HCC, it suppresses metastasis by targeting HIF-1α through the inhibition of the PI3K/AKT/mTOR pathway. nih.govresearchgate.net
Immune Modulation: Beyond direct effects on cancer cells, bufalin can modulate the tumor microenvironment. In HCC models, it drives the polarization of tumor-infiltrating macrophages toward a tumor-inhibitory M1 phenotype by regulating the NF-κB pathway. bmj.com It also enhances the immune response mediated by natural killer (NK) cells. nih.gov
A significant hurdle is to understand the interplay and crosstalk between these varied pathways. Future research must focus on how these multi-targeting effects are integrated within the cancer cell to produce a specific outcome, such as apoptosis or cell cycle arrest. Unraveling this complex network is essential for predicting its efficacy and identifying potential synergistic combinations with other therapies. aacrjournals.org
Distinction Between Primary and Downstream Molecular Targets
A critical challenge in understanding bufalin's mechanism is distinguishing its primary molecular binding partners from the downstream signaling events they trigger. Identifying the initial points of interaction is crucial for rational drug design and for understanding its polypharmacology.
Potential Primary Targets:
Na+/K+-ATPase: Bufalin is well-recognized as a cardiac glycoside that targets the Na+/K+-ATPase enzyme. nih.gov The α1 subunit (ATP1A1) has been identified as a mediator of its anti-cancer activity in glioblastoma. nih.gov Inhibition of this ion pump disrupts cellular ion homeostasis, which can trigger a variety of downstream signaling cascades.
Steroid Receptor Coactivators (SRCs): Bufalin has been identified as a potent small-molecule inhibitor of SRC-1 and SRC-3. aacrjournals.org It can directly bind to the receptor interacting domain of SRC-3, promoting its degradation. researchgate.net Since SRCs act as master coactivators for numerous transcription factors, their inhibition can explain the broad downstream effects on gene expression and cell proliferation. aacrjournals.org
Identified Downstream Effects: The modulation of pathways like PI3K/Akt/mTOR, JAK/STAT, and NF-κB appears to be a downstream consequence of these primary interactions. nih.govamegroups.orgaacrjournals.org For example, bufalin-induced inhibition of SRC-3 can lead to the downregulation of the PI3K/AKT/mTOR signaling pathway. aacrjournals.org Similarly, its effect on STAT3 phosphorylation in esophageal squamous cell carcinoma is mediated by the upregulation of PIAS3. amegroups.org In glioma cells, bufalin causes a depletion of cellular ATP, which leads to the activation of AMPK and subsequent inhibition of the mTOR pathway, inducing autophagy. ijbs.com
Future research must employ advanced techniques, such as chemical proteomics with modified bufalin probes, to definitively identify all direct binding partners. spandidos-publications.com Differentiating these initial binding events from the subsequent cascade of downstream effects is fundamental to fully harnessing the therapeutic potential of bufalin sulfate (B86663).
Investigation of Cancer Type-Dependent Cytotoxicity and Efficacy
Bufalin exhibits varied cytotoxic and anti-proliferative effects across different types of cancer, suggesting a cancer type-dependent efficacy. spandidos-publications.comnih.gov Understanding the molecular basis for this differential sensitivity is a key research challenge. The compound has demonstrated significant promise in a wide range of malignancies, from solid tumors to hematological cancers. amegroups.org
For example, in apoptosis-resistant glioblastoma, bufalin may be effective by inducing necroptosis. nih.gov In certain lung cancer cells, it can overcome resistance to targeted therapies like gefitinib (B1684475) and sorafenib (B1663141). nih.gov In colorectal cancer, it has been shown to reverse cisplatin-induced stemness, a key mechanism of acquired drug resistance. spandidos-publications.com Conversely, in studies on endometriosis, bufalin induced apoptosis in endometriotic stromal cells while having only marginal effects on normal endometrial stromal cells, suggesting a degree of disease-specific targeting. oup.com
Table 1: Cancer Type-Dependent Effects of Bufalin This table is interactive. You can sort and filter the data.
| Cancer Type | Key Findings | Investigated Pathways/Mechanisms | Citations |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | Reverses multidrug resistance; Inhibits invasion and metastasis; Modulates immune response. | PI3K/AKT/mTOR, HIF-1α, NF-κB, MRP1 | spandidos-publications.comnih.govbmj.com |
| Glioblastoma (GBM) | Induces necroptosis and autophagy; Arrests cell cycle at G2/M. | AMPK/mTOR, ATP1A1 | nih.govijbs.com |
| Lung Cancer | Overcomes resistance to gefitinib and sorafenib; Enhances adriamycin activity. | EGFR, Mitochondria-mediated apoptosis | nih.govmednexus.org |
| Breast Cancer (TNBC) | Induces apoptosis; Inhibits cancer stem cell properties; Enhances TRAIL sensitivity. | Caspase-dependent apoptosis, SOX2/OCT4 | nih.gov |
| Colorectal Cancer (CRC) | Prevents tumor formation; Reverses cisplatin-induced stemness. | NF-κB, PI3K/Akt, Apoptosis (Bax/Bak) | aacrjournals.orgspandidos-publications.comaacrjournals.org |
| Ovarian Cancer | Suppresses cell proliferation and colony formation. | EGFR/AKT/ERK | mednexus.org |
| Renal Cell Carcinoma (RCC) | Suppresses proliferation and metastasis; Induces G2/M cell cycle arrest. | PI3K/Akt/mTOR | spandidos-publications.com |
| Neuroblastoma | Inhibits proliferation and migration; Induces apoptosis. | Reactive Oxygen Species (ROS), Electron Transport Chain | spandidos-publications.com |
| Endometriosis | Induces apoptosis and G0/G1 arrest in endometriotic cells with selectivity over normal cells. | Bcl-2/Bax, p21, Caspase-9 | oup.com |
Future studies need to systematically investigate the genomic and proteomic landscapes of different cancers to identify biomarkers that predict sensitivity or resistance to bufalin sulfate. This will be crucial for patient stratification and for directing the compound toward the cancer types where it can be most effective.
Optimization of Structure-Activity Relationships for Enhanced Therapeutic Index
While bufalin shows potent anti-cancer activity, its clinical development is hampered by a narrow therapeutic index, primarily due to cardiotoxicity. dovepress.comgoogle.com A major challenge is to rationally design and synthesize this compound derivatives that retain or enhance anti-tumor efficacy while minimizing toxicity. This requires a deep understanding of its structure-activity relationship (SAR). mdpi.com
SAR studies on bufadienolides have revealed key structural features for cytotoxicity, such as the α-pyrone lactone ring at the C-17 position and the configuration of the steroid rings. mdpi.comresearchgate.net Modifications at other positions, like C-3, can be explored to modulate activity and toxicity. mdpi.com The goal of quantitative structure-activity relationship (QSAR) modeling is to predict how these structural changes will impact biological activity, selectivity, and safety profiles. automate.videojocpr.com
Efforts are already underway to improve the therapeutic index through chemical modification and advanced drug delivery systems.
Derivatization: The creation of derivatives, such as 3-phosphate-bufalin, has shown efficacy in animal models with potentially better safety profiles. nih.gov
Nanoparticle Formulation: Encapsulating bufalin in liposomes or other nanoparticles can alter its biodistribution, increasing accumulation at the tumor site and reducing exposure to healthy tissues like the heart, thereby mitigating cardiotoxicity. aacrjournals.orgdovepress.comdovepress.com
Future research must continue to leverage medicinal chemistry and 3D-QSAR studies to guide the synthesis of novel this compound analogues. mdpi.com The ultimate goal is to develop a compound with a significantly improved therapeutic window, making it a safer and more viable candidate for clinical use.
Further Validation in Diverse and Physiologically Relevant Preclinical Models
Much of the existing research on bufalin has been conducted in vitro using cancer cell lines or in vivo using immunodeficient mouse xenograft models. nih.govspandidos-publications.com While these models are essential for initial screening and mechanistic studies, they often fail to fully recapitulate the complexity of human cancer. A significant challenge is the need to validate the efficacy and safety of this compound in more diverse and physiologically relevant preclinical models.
Current in vivo research has utilized several models, including:
Orthotopic transplantation models in nude mice. spandidos-publications.com
Subcutaneous xenograft models for various cancers. nih.govspandidos-publications.com
Genetically engineered mouse models, such as the ApcMin/+ model for colorectal cancer. aacrjournals.orgaacrjournals.org
Inflammation-driven cancer models, like the AOM/DSS model for colitis-associated cancer. aacrjournals.orgaacrjournals.org
To better predict clinical outcomes, future preclinical studies must incorporate more sophisticated models. These should include:
Patient-Derived Xenografts (PDXs): These models, where patient tumor tissue is directly implanted into mice, better maintain the heterogeneity and architecture of the original human tumor.
Humanized Mouse Models: These are immunodeficient mice engrafted with a human immune system, which are critical for evaluating the immunomodulatory effects of compounds like bufalin. bmj.com
Organoid Cultures: Three-dimensional organoids derived from patient tumors can offer a high-throughput platform that more closely mimics the in vivo environment than traditional 2D cell culture.
Validating the anti-tumor activity, multi-targeting mechanisms, and therapeutic index of this compound in these advanced preclinical systems is a crucial and necessary step before it can be successfully translated into clinical trials for cancer patients.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
